molecular formula C4H6KNO4 B1405730 Potassium 3-carbamoyl-3-hydroxypropanoate CAS No. 1461707-39-0

Potassium 3-carbamoyl-3-hydroxypropanoate

Cat. No.: B1405730
CAS No.: 1461707-39-0
M. Wt: 171.19 g/mol
InChI Key: BZVWIGPCQZSKSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-carbamoyl-3-hydroxypropanoate is a chemical compound with the molecular formula C4H6KNO4 and a molecular weight of 171.19 g/mol . It features both a carbamoyl and a hydroxy group on its propanoate backbone, a structure that is often of interest in organic synthesis and biochemistry as a potential building block or intermediate. Compounds with 3-hydroxypropionate (3-HP) motifs are recognized as valuable platform chemicals in biotechnology. 3-HP itself is identified as a top-value platform chemical with a significant potential market, primarily because it can be dehydrated to acrylate, a key monomer for producing super-absorbent polymers . Furthermore, in metabolic studies, 3-hydroxypropionate is a known marker for certain enzymatic dysfunctions, such as in the metabolic disorder propionic acidemia, providing relevance in biomedical research . Researchers may investigate this compound as a stable salt form of a 3-HP derivative for use in chemical synthesis, as a standard in analytical chemistry, or in metabolic pathway engineering. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;4-amino-3-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.K/c5-4(9)2(6)1-3(7)8;/h2,6H,1H2,(H2,5,9)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVWIGPCQZSKSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Investigating Potassium 3-carbamoyl-3-hydroxypropanoate as a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of metabolic pathways, while extensively mapped, is not yet complete. The identification of novel metabolic intermediates is a critical endeavor in basic science, disease pathology, and drug development. This guide addresses the hypothetical emergence of Potassium 3-carbamoyl-3-hydroxypropanoate (PCHP) as a molecule of interest. As PCHP is not a recognized intermediate in canonical metabolic pathways, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It provides the strategic framework and detailed experimental protocols required to rigorously investigate its potential role as a metabolic intermediate, from initial chemical characterization to its ultimate fate in a cellular context. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically sound investigative workflow.

Introduction: The Hypothesis of a Novel Metabolite

Metabolomics continues to reveal previously unannotated chemical signatures within biological systems. The appearance of a signal corresponding to this compound (PCHP) presents a compelling scientific challenge. Structurally, PCHP is a three-carbon dicarboxylic acid derivative, featuring both a hydroxyl and a carbamoyl group on the C3 carbon. This structure bears resemblance to key intermediates of central carbon metabolism, such as malate and aspartate, suggesting it could potentially interact with enzymes like dehydrogenases or transaminases.

The core hypothesis of this guide is that PCHP is a yet-unidentified metabolic intermediate. To test this, a multi-stage investigation is required, grounded in the principles of analytical chemistry, enzymology, and metabolic tracing. This guide provides the necessary framework to move from speculation to empirical validation.

Physicochemical Characterization and Analytical Standard Preparation

Before any biological investigation, the identity and purity of the compound must be unequivocally established. This phase ensures that all subsequent biological data is attributable to PCHP and not an artifact or contaminant.

Protocol: Synthesis and Purification of PCHP

Objective: To synthesize and purify an analytical grade standard of this compound.

Methodology:

  • Starting Material: Begin with a suitable precursor like 3-hydroxypropionic acid or its ester, methyl 3-hydroxypropanoate.[1][2]

  • Activation: Activate the C3 position for nucleophilic attack. This may involve a protection-deprotection strategy for the existing carboxyl and hydroxyl groups.

  • Carbamoylation: Introduce the carbamoyl group. This can be achieved through reaction with a carbamoylating agent, potentially derived from a source like carbamoyl phosphate, a key biological molecule for donating carbamoyl groups.[3]

  • Deprotection & Salt Formation: Remove any protecting groups and perform a salt exchange with a potassium source (e.g., potassium hydroxide) under controlled pH to yield the final potassium salt.

  • Purification: Purify the final product using recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.

  • Structural Verification: Confirm the final structure using:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Data Presentation: Predicted Physicochemical Properties

A summary of predicted properties helps in designing analytical and biological experiments.

PropertyPredicted Value/RangeSignificance
Molecular Formula C4H6KNO4Essential for mass spectrometry.
Molecular Weight ~171.19 g/mol For preparing standard solutions.
pKa ~3.5-4.5 (for carboxyl)Influences extraction efficiency and chromatographic behavior.
Solubility High in aqueous solutionsCritical for buffer preparation in biological assays.[1]

Analytical Method Development for Biological Matrices

To detect and quantify PCHP in a complex biological sample (e.g., cell lysate, plasma), a sensitive and specific analytical method is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4][5]

Workflow: LC-MS/MS Method Development

The development of a robust LC-MS/MS method is a systematic process. The goal is to achieve optimal separation from matrix components and sensitive, specific detection.

LCMS_Workflow cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation ms1 Direct Infusion of PCHP Standard ms2 Select Precursor Ion [M-H]⁻ ms1->ms2 ms3 Fragment Precursor (CID) ms2->ms3 ms4 Select 2-3 Product Ions for MRM ms3->ms4 v1 Spike PCHP into Matrix ms4->v1 Use Optimized MRM Transitions lc1 Select Column (e.g., HILIC or C18) lc2 Optimize Mobile Phase (pH, Organic %) lc1->lc2 lc3 Optimize Gradient Elution lc2->lc3 lc4 Assess Peak Shape & Retention lc3->lc4 lc4->v1 Use Optimized LC Conditions v2 Generate Calibration Curve v1->v2 v3 Determine LOD, LOQ, Linearity v2->v3 v4 Assess Accuracy & Precision v3->v4 end Validated Method Ready v4->end

Caption: Workflow for LC-MS/MS method development for PCHP.

Protocol: Quantitative Analysis of PCHP in Cell Lysates

Objective: To accurately quantify PCHP concentrations in cultured cells.

Methodology:

  • Sample Preparation:

    • Culture cells under desired experimental conditions.

    • Quench metabolism rapidly by aspirating media and adding ice-cold 80% methanol.[6]

    • Scrape cells and collect the extract. Centrifuge to pellet debris.

    • Dry the supernatant (the metabolite extract) under a stream of nitrogen.

  • Derivatization (Optional but Recommended): For improved chromatographic retention and sensitivity of dicarboxylic acids, derivatization may be necessary.[7] This can be achieved through esterification of the carboxyl groups.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system running the validated method.

    • Use a stable isotope-labeled internal standard if available to correct for matrix effects.

  • Data Analysis:

    • Quantify PCHP by comparing its peak area to the calibration curve generated from the purified standard.[8]

    • Normalize the final concentration to the total protein content or cell number of the original sample.

In Vitro Investigation: Enzyme-Substrate Interactions

The structural similarity of PCHP to citric acid cycle intermediates suggests it may be a substrate or inhibitor of a metabolic enzyme. Enzyme kinetic assays are essential to test this hypothesis directly.[9]

Hypothetical Pathway Interaction

Given its structure, PCHP could plausibly interact with enzymes that bind malate or oxaloacetate. A primary candidate would be Malate Dehydrogenase (MDH), a key enzyme in the TCA cycle.

TCA_Interaction TCA Citric Acid Cycle Malate Malate MDH Malate Dehydrogenase (MDH) Malate->MDH OAA Oxaloacetate MDH->OAA NAD⁺ → NADH Product Putative Product (3-carbamoyl-3-oxopropanoate) MDH->Product NAD⁺ → NADH ? PCHP PCHP (Hypothetical Substrate) PCHP->MDH Test Interaction

Caption: Hypothetical interaction of PCHP with Malate Dehydrogenase.

Protocol: Enzyme Kinetic Assay

Objective: To determine if PCHP is a substrate or inhibitor for a candidate enzyme (e.g., purified Malate Dehydrogenase).

Methodology:

  • Assay Principle: The activity of MDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺.[10]

  • Reagents:

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Purified MDH enzyme.

    • NAD⁺ co-factor.

    • Substrate solutions: L-Malate (positive control) and PCHP.

  • Substrate Test:

    • In a 96-well plate, set up reactions containing buffer, NAD⁺, and varying concentrations of PCHP.

    • Initiate the reaction by adding MDH.

    • Monitor the absorbance at 340 nm over time in a plate reader.[11]

    • A linear increase in absorbance indicates PCHP is being oxidized by MDH.

  • Inhibition Test:

    • If no substrate activity is observed, test for inhibition.

    • Set up reactions with buffer, NAD⁺, MDH, and L-Malate at a concentration near its Km.

    • Add varying concentrations of PCHP to these reactions.

    • A decrease in the rate of NADH production compared to the control (no PCHP) indicates inhibition.

  • Data Analysis:

    • Calculate initial reaction velocities (V₀) from the linear portion of the progress curves.[10]

    • For substrate activity, plot V₀ versus PCHP concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition, use appropriate plots (e.g., Lineweaver-Burk) to determine the mode of inhibition (competitive, non-competitive, etc.).

Cellular Studies: Tracing Metabolic Fate

The definitive test of a metabolic intermediate is to trace its path through a living system. Stable Isotope-Resolved Metabolomics (SIRM) is the most powerful technique for this purpose.[12][13]

Workflow: Stable Isotope Tracing

This workflow outlines the key steps to determine the origin and fate of PCHP within a cell.

Isotope_Tracing cluster_synthesis Tracer Synthesis cluster_experiment Cell Culture Experiment cluster_analysis LC-MS Analysis & Interpretation s1 Synthesize Labeled Precursor (e.g., ¹³C₃-Glycerol) s2 Synthesize PCHP using labeled precursor s1->s2 e2 Introduce ¹³C-PCHP tracer s2->e2 Labeled PCHP e1 Culture cells to steady state e1->e2 e3 Collect samples over time course e2->e3 e4 Quench & Extract Metabolites e3->e4 a1 Analyze extracts via LC-MS e4->a1 Metabolite Extracts a2 Search for ¹³C label in downstream metabolites a1->a2 a3 Quantify isotopic enrichment a2->a3 a4 Map metabolic fate a3->a4 end Pathway Validated a4->end

Caption: Workflow for a stable isotope tracing experiment with PCHP.

Protocol: ¹³C-PCHP Tracing in Cell Culture

Objective: To determine which metabolic pathways PCHP enters and what products are formed from it.

Methodology:

  • Tracer Synthesis: Synthesize a version of PCHP where the carbon backbone is composed of the heavy isotope ¹³C (e.g., [U-¹³C₄]-PCHP). This requires starting from a commercially available labeled precursor.

  • Labeling Experiment:

    • Grow cells in standard media.

    • At a designated time, switch the cells to media containing the ¹³C-PCHP tracer at a physiologically relevant concentration.[6]

    • Collect cell samples at various time points (e.g., 0, 10 min, 1 hr, 4 hr, 24 hr) to capture both rapid and slow metabolic transformations.

  • Sample Processing and Analysis:

    • Perform metabolite extraction and LC-MS analysis as described in Section 3.2.

    • The mass spectrometer will be programmed to look for the mass shifts corresponding to the incorporation of ¹³C atoms into known metabolites. For example, if PCHP (C4) is converted to malate (C4), one would look for malate that is 4 atomic mass units heavier than normal (M+4).

  • Data Interpretation:

    • Use software to correct for natural isotope abundance and calculate the fractional enrichment of ¹³C in downstream metabolites.[14]

    • The pattern of label incorporation will reveal the metabolic pathways PCHP participates in. For instance, the appearance of ¹³C in citrate, glutamate, and aspartate would be strong evidence that PCHP enters the TCA cycle.[15]

Conclusion and Future Directions

If the data from these experiments support the hypothesis, future work should focus on:

  • Enzyme Identification: Using proteomics and biochemical fractionation to identify the specific enzyme(s) responsible for PCHP synthesis and catabolism.

  • Physiological Relevance: Investigating how PCHP levels change in different biological states (e.g., disease models, different nutrient conditions).

  • In Vivo Studies: Extending the stable isotope tracing experiments to animal models to confirm the metabolic pathways in a whole-organism context.

The discovery of a new metabolite can open entire new fields of research, providing novel insights into metabolic regulation and presenting new targets for therapeutic intervention.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2024). 3-Hydroxypropionic acid. Retrieved February 22, 2026, from [Link]

  • Hu, L., et al. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. PMC. Retrieved February 22, 2026, from [Link]

  • Law, B. A., et al. (2017). Predicting novel substrates for enzymes with minimal experimental effort with active learning. PLOS Computational Biology. Retrieved February 22, 2026, from [Link]

  • Rabinowitz, J. D., & Zamboni, N. (2018). Metabolomics and isotope tracing. PMC. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US6284930B1 - Process for the preparation of 3-hydroxypropanal.
  • PubChem. (n.d.). 3-Hydroxypropyl 3-hydroxypropanoate. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2024). Enzyme kinetics. Retrieved February 22, 2026, from [Link]

  • Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics. Retrieved February 22, 2026.
  • ResearchGate. (2025). Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase. Retrieved February 22, 2026, from [Link]

  • Benchchem. (n.d.). 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4. Retrieved February 22, 2026.
  • ACS Publications. (2024). Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023). Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2024). Carbamoyl phosphate synthetase. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
  • Green Chemistry (RSC Publishing). (2019). Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (1998). Structure of Carbamoyl Phosphate Synthetase: A Journey of 96 Å from Substrate to Product. Retrieved February 22, 2026, from [Link]

  • Springer. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Retrieved February 22, 2026, from [Link]

  • Shimadzu. (n.d.). No.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved February 22, 2026, from [Link]

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved February 22, 2026, from [Link]

  • PMC. (1998). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. Retrieved February 22, 2026, from [Link]

  • The Science Snail. (2017). Time course enzyme kinetics. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US6692971B2 - Method of analyzing dicarboxylic acids.
  • PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved February 22, 2026, from [Link]

  • Filo. (2025). Carbamoyl Phosphate Reaction. Retrieved February 22, 2026.

Sources

Methodological & Application

Protocol for synthesizing Potassium 3-carbamoyl-3-hydroxypropanoate from malic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective synthesis of Potassium 3-carbamoyl-3-hydroxypropanoate (also known as Potassium


-malamate) starting from L-malic acid.

Part 1: Core Directive & Scientific Strategy

Target Molecule Analysis: The IUPAC name "3-carbamoyl-3-hydroxypropanoate" describes a 3-carbon carboxylate chain where Carbon-3 bears both a hydroxyl group (-OH) and a carbamoyl group (-CONH


).
  • Structure:

    
    
    
  • Common Name: Potassium

    
    -malamate (the 
    
    
    
    -monoamide of malic acid).
  • Isomer Challenge: Direct ammonolysis of malic acid or its diesters typically yields the thermodynamically favored

    
    -isomer  (Potassium 
    
    
    
    -malamate) or a mixture, due to steric hindrance at the
    
    
    -carbon.
  • Strategic Solution: To achieve high regioselectivity for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -isomer , this protocol utilizes a Trifluoroacetoxysuccinic Anhydride  intermediate.[1][2] The strongly electron-withdrawing trifluoroacetoxy group activates the adjacent carbonyl (C1), directing nucleophilic attack by ammonia to that specific position, thereby securing the "3-carbamoyl-3-hydroxy" configuration.
    

Part 2: Experimental Protocol

Phase 1: Synthesis of (S)-2-(Trifluoroacetoxy)succinic Anhydride

Objective: Create an activated cyclic anhydride intermediate where the hydroxyl group is protected and the


-carbonyl is electronically activated.

Reagents:

  • L-Malic Acid (anhydrous): 13.4 g (100 mmol)

  • Trifluoroacetic Anhydride (TFAA): 30 mL (approx. 210 mmol)

  • Solvent: Anhydrous Trifluoroacetic Acid (TFA) or neat conditions.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl

    
     or N
    
    
    
    line). Ensure all glassware is oven-dried.
  • Addition: Place L-Malic acid in the flask. Add Trifluoroacetic Anhydride (TFAA) dropwise over 15 minutes at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The suspension should become a clear solution as the anhydride forms.

  • Isolation: Remove excess TFAA and TFA under reduced pressure (rotary evaporator, <40°C).

  • Purification: The residue is (S)-2-(trifluoroacetoxy)succinic anhydride. It is moisture-sensitive. Use immediately or recrystallize rapidly from dry dichloromethane/hexane.

Phase 2: Regioselective Ammonolysis

Objective: Open the anhydride ring with ammonia. The electron-withdrawing effect of the -OCOCF


 group directs NH

attack to the adjacent carbonyl (C1), forming the

-amide.

Reagents:

  • (S)-2-(Trifluoroacetoxy)succinic Anhydride (from Phase 1)

  • Ammonia (gas) or 0.5 M Ammonia in Dioxane (anhydrous)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (100 mL)

Procedure:

  • Dissolution: Dissolve the anhydride residue in 100 mL of anhydrous THF under N

    
     atmosphere. Cool to -10°C (salt/ice bath).
    
  • Ammonolysis: Slowly bubble dry Ammonia gas into the solution or add the Ammonia/Dioxane solution dropwise. Maintain temperature below 0°C.

    • Stoichiometry Note: Add exactly 1.0 - 1.1 equivalents of NH

      
      . Excess ammonia may cause di-amidation or attack the TFA ester.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Observation: The product, (S)-3-carbamoyl-3-(trifluoroacetoxy)propanoic acid, may precipitate or remain in solution.

Phase 3: Hydrolysis and Salt Formation

Objective: Remove the trifluoroacetyl protecting group and form the potassium salt.

Reagents:

  • Potassium Hydroxide (KOH): 2.0 equivalents (aqueous solution, 1 M)

  • Solvent: Water/Ethanol

Procedure:

  • Concentration: Evaporate the THF solvent from Phase 2 to obtain the intermediate solid.

  • Hydrolysis: Dissolve the residue in minimal ice-cold water. Slowly add 2.0 equivalents of 1 M KOH.

    • First Eq of KOH: Neutralizes the carboxylic acid.

    • Second Eq of KOH: Hydrolyzes the trifluoroacetate ester.

    • pH Control: Monitor pH; maintain pH ~9-10 for 30 minutes. Do not exceed pH 12 to avoid amide hydrolysis.

  • Workup: Neutralize carefully to pH 7.0-7.5 using dilute acetic acid if necessary.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the crude this compound.

  • Purification (Optional): Recrystallize from Water/Ethanol.

Part 3: Visualization & Data

Reaction Pathway Diagram

MalicSynthesis Malic L-Malic Acid (C4H6O5) Anhydride (S)-2-(Trifluoroacetoxy) succinic Anhydride Malic->Anhydride Cyclization & Protection (0°C, 2h) TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Anhydride Intermed α-Amide Intermediate (TFA-protected) Anhydride->Intermed Regioselective Ammonolysis (-10°C) Ammonia NH3 (Anhydrous) Ammonia->Intermed Product Potassium 3-carbamoyl- 3-hydroxypropanoate (Target) Intermed->Product Hydrolysis & Salt Formation (pH 9-10) KOH KOH (aq) KOH->Product

Caption: Regioselective synthesis pathway via activated anhydride intermediate.

Reagent & Stoichiometry Table
ComponentRoleMolar Eq.[3][4][5]Critical Parameter
L-Malic Acid Substrate1.0Must be anhydrous to prevent TFAA hydrolysis.
TFAA Activator/Protecting2.1Excess ensures complete anhydride formation.
Ammonia (NH

)
Nucleophile1.0 - 1.1Strict stoichiometry prevents diamide byproducts.
KOH Base2.01 eq for salt formation, 1 eq for deprotection.
THF SolventN/AAnhydrous; prevents premature hydrolysis.

Part 4: Quality Control & Validation

1. NMR Spectroscopy (


H-NMR, D

O):
  • Target Signal: Look for the methine proton (-CH(OH)-).

  • 
    -Isomer (Target):  The methine proton is adjacent to the amide carbonyl. It typically shifts downfield compared to the 
    
    
    
    -isomer due to the anisotropic effect of the amide.
  • Differentiation:

    • 
      -Malamate: 
      
      
      
      ~4.4-4.5 ppm (dd).
    • 
      -Malamate: 
      
      
      
      ~4.2 ppm (dd).

2. Regioselectivity Check:

  • The formation of the

    
    -isomer (4-amino-2-hydroxy-4-oxobutanoate) is the primary impurity.
    
  • Validation: HPLC using a Chiralpak or C18 column with phosphate buffer. The

    
    -isomer elutes differently due to the polarity difference of the primary amide position relative to the hydroxyl.
    

3. Stability:

  • Store the potassium salt in a desiccator. The amide bond is susceptible to hydrolysis back to malic acid in strongly acidic or basic aqueous solutions over time.

References

  • Ismail, L. D., Lorenz, P., & Stermitz, F. R. (1998).[1] Isolation and Synthesis of an

    
    -Malamic Acid Derivative from Justicia ghiesbreghtiana. Journal of Natural Products, 61(10), 1271–1273. Link
    
    • Key citation for the trifluoroacetoxysuccinic anhydride method ensuring -regioselectivity.
  • Enamine Store. (n.d.). This compound (CAS 1461707-39-0).[6][3][7] Link (Verified via search context)

    • Verification of chemical identity and SMILES structure.
  • Lutz, J., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29813–29823. Link

    • Context on the thermodynamic preference for diamides/beta-isomers in direct ammonolysis.

Sources

Preparation of aqueous Potassium 3-carbamoyl-3-hydroxypropanoate stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Aqueous Potassium 3-carbamoyl-3-hydroxypropanoate Stock Solutions

Executive Summary

This guide details the standardized protocol for preparing, validating, and storing aqueous stock solutions of This compound (CAS: 1461707-39-0). Also known by its synonym Potassium 4-amino-3-hydroxy-4-oxobutanoate , this compound serves as a critical building block in organic synthesis and a structural analogue in metabolic pathway studies involving aspartate and malate derivatives.

Critical Technical Note: While the solid salt is stable at room temperature, the aqueous solution contains a primary amide and a secondary alcohol. Improper pH handling or thermal stress can accelerate hydrolysis to the corresponding dicarboxylate (3-hydroxybutanedioic acid derivative), compromising experimental integrity.

Physicochemical Profile & Safety

ParameterSpecificationNotes
Compound Name This compoundSynonym: Potassium 4-amino-3-hydroxy-4-oxobutanoate
CAS Number 1461707-39-0
Molecular Formula C₄H₆KNO₄
Molecular Weight 171.19 g/mol
Solubility (Water) High (>100 mM estimated)Potassium salts are generally highly hygroscopic and water-soluble.
pKa (Estimated) ~3.8 (Carboxyl), ~15 (Amide)Solution pH will be slightly basic/neutral.
Stability Risks Amide HydrolysisAvoid strong acids (pH < 4) or bases (pH > 9).

Reagents and Equipment

  • Compound: this compound (Purity ≥ 95%).[1]

  • Solvent: Nuclease-free, deionized water (Milli-Q®, 18.2 MΩ·cm at 25°C).

    • Why: Metal ions in lower-grade water can catalyze amide hydrolysis or chelate with the hydroxy-carboxylate motif.

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF Syringe Filters.

    • Why: Nylon filters may bind proteins or specific polar organics; PES offers low binding and high flow for aqueous salts.

  • Vials: Amber borosilicate glass or high-quality polypropylene (PP) cryovials.

Protocol: Preparation of 50 mM Stock Solution (10 mL)

Step 1: Mass Calculation & Weighing

To prepare 10 mL of a 50 mM solution:




  • Equilibrate the compound container to room temperature before opening (prevents condensation).

  • Weigh 85.6 mg of the solid into a sterile 15 mL conical tube.

    • Note: Due to hygroscopicity, weigh quickly and close the stock container immediately.

Step 2: Dissolution
  • Add 8.0 mL of Milli-Q water.

  • Vortex gently for 30–60 seconds. The salt should dissolve rapidly.

  • pH Check (Critical): Spot 2 µL onto a pH strip. The pH should be between 6.0 and 8.0.

    • Correction: If pH is > 8.5, neutralize carefully with dilute HCl or HEPES buffer to pH 7.4 to prevent base-catalyzed hydrolysis of the amide.

  • Add Milli-Q water to bring the final volume to exactly 10.0 mL .

Step 3: Sterilization & Aliquoting
  • Pre-wet a 0.22 µm PES syringe filter with 0.5 mL of Milli-Q water (discard filtrate).

  • Push the stock solution through the filter into a sterile reservoir.

  • Dispense into single-use aliquots (e.g., 200 µL or 500 µL) in cryovials.

    • Why: Freeze-thaw cycles cause micro-pH gradients during crystallization, which can degrade the compound.

Step 4: Storage
  • Short Term (Days): 4°C.

  • Long Term (Months): -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the preparation logic and the critical decision points regarding stability.

StockPrep Start Start: Solid Compound (CAS 1461707-39-0) Weigh Weigh 85.6 mg (Rapidly to avoid moisture) Start->Weigh Dissolve Dissolve in 80% Final Vol (Milli-Q Water) Weigh->Dissolve CheckPH Check pH Dissolve->CheckPH Adjust Adjust pH to 7.0-7.4 (Dilute HCl/Buffer) CheckPH->Adjust pH > 8.5 or < 5.0 FinalVol Adjust to Final Volume (10 mL) CheckPH->FinalVol pH 6.0-8.0 Adjust->FinalVol Filter Filter Sterilize (0.22 µm PES) FinalVol->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Caption: Workflow for the preparation of stable this compound stock solutions, emphasizing pH control to prevent hydrolysis.

Biological Assay Compatibility (Incompatibility Matrix)

When using this stock in downstream applications, be aware of the following interactions:

ReagentInteraction RiskMechanism
SDS (Sodium Dodecyl Sulfate) High Potassium ions (

) precipitate SDS as Potassium Dodecyl Sulfate (KDS), causing turbidity and assay failure. Use Lithium- or Sodium-based salts if SDS is present.
High Calcium (

)
ModeratePotential chelation between the hydroxy-carboxylate moiety and divalent cations, altering effective concentration.
Acidic Buffers (< pH 5) ModerateAccelerates hydrolysis of the amide group to a carboxylic acid (deamidation).

Quality Control: Degradation Pathway

It is essential to periodically validate the integrity of the stock solution, especially if stored for >3 months. The primary degradation product is the dicarboxylate derivative.

Degradation Compound Potassium 3-carbamoyl- 3-hydroxypropanoate Hydrolysis Hydrolysis (Acid/Base/Heat) Compound->Hydrolysis Product 3-hydroxybutanedioic acid (Malate derivative) + NH3 Hydrolysis->Product

Caption: The primary degradation pathway involves the hydrolysis of the amide group, releasing ammonia and forming the dicarboxylic acid.

QC Method (HPLC):

  • Column: C18 Polar-Embedded or HILIC (due to high polarity).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile (95:5).

  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • EnamineStore. Building Block: this compound. Retrieved from

  • PubChem.Compound Summary: 4-amino-3-hydroxy-4-oxobutanoate.
  • Gomori, G. (1955). Preparation of Buffers for Use in Enzyme Studies. Methods in Enzymology, 1, 138-146. (Reference for pH stability in biological buffers).

Sources

Potassium 3-carbamoyl-3-hydroxypropanoate in bioplastic monomer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

1.1 The Molecule & Its Role Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP) (CAS: 1461707-39-0), often structurally identified as the potassium salt of


-malamic acid (4-amino-2-hydroxy-4-oxobutanoate), represents a critical "bridge" monomer in the synthesis of functionalized poly(ester amides) (PEAs) and advanced poly(malic acid) (PMLA) derivatives.[1]

Unlike standard hydrophobic bioplastics (e.g., PLA, PHA), polymers incorporating K-CHP introduce pendant amide groups and hydroxyl functionalities directly into the backbone. This modification fundamentally alters the material's physicochemical profile:

  • Tunable Degradation: The amide functionality increases intermolecular hydrogen bonding, adjusting the hydrolysis rate compared to pure polyesters.

  • Hydrophilicity: Increases water uptake, making these materials ideal for hydrogels and drug delivery systems.

  • Post-Polymerization Functionalization: The pendant amide provides a reactive handle for cross-linking or attaching bioactive ligands without cleaving the polymer backbone.

1.2 Material Science Logic The use of the potassium salt (K-CHP) is a strategic choice for stability . The free acid form (malamic acid) is prone to spontaneous cyclization or dehydration. Storing the monomer as K-CHP allows researchers to "activate" the species immediately prior to polymerization, ensuring high stereochemical purity (typically maintaining the L-isomer configuration derived from L-aspartic or L-malic acid).

Part 2: Experimental Workflows & Protocols

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion of the stable K-CHP precursor into a reactive lactone monomer, followed by Ring-Opening Polymerization (ROP).

KCHP_Synthesis KCHP K-CHP (Precursor) [Stable Salt] Acidification Acidification (HCl/Dioxane) KCHP->Acidification Protonation MalamicAcid Malamic Acid (Transient Intermediate) Acidification->MalamicAcid Cyclization Cyclization (Dehydration) MalamicAcid->Cyclization -H2O Lactone Reactive Lactone (Substituted Morpholine-2,5-dione) Cyclization->Lactone Intramolecular Condensation ROP Ring-Opening Polymerization Lactone->ROP Sn(Oct)2 Cat. 110°C Polymer Poly(ester amide) Bioplastic ROP->Polymer

Figure 1: Activation pathway of K-CHP from stable salt to reactive lactone for controlled polymerization.

Protocol A: Monomer Activation (Salt-to-Lactone Conversion)

Objective: Convert stable K-CHP into the reactive cyclic monomer (3-hydroxy-pyrrolidine-2,5-dione derivative or equivalent lactone) suitable for ROP. Direct polycondensation is possible but yields low molecular weights; this protocol focuses on the high-performance ROP route.

Reagents:

  • This compound (K-CHP) (>98% purity).

  • Thionyl chloride (

    
    ) or Acetyl Chloride.
    
  • Anhydrous THF (Tetrahydrofuran).

  • Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g (approx. 54 mmol) of K-CHP in 150 mL of anhydrous THF under nitrogen atmosphere.

  • Acidification/Cyclization: Cool to 0°C. Add thionyl chloride (1.1 eq) dropwise. Mechanistic Note: The acid chloride intermediate facilitates the intramolecular attack of the amide nitrogen or hydroxyl oxygen, forming the cyclic monomer.

  • Filtration: Stir for 4 hours at room temperature. The byproduct (KCl) will precipitate. Filter the solution under inert gas to remove KCl.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the resulting crude lactone/lactam from ethyl acetate/hexane (1:3 v/v).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the broad amide protons and the shift of the chiral methine proton.
    
Protocol B: Ring-Opening Polymerization (ROP)

Objective: Synthesize high-molecular-weight Poly(ester amide) from the activated monomer.

Reagents:

  • Activated Monomer (from Protocol A).

  • Initiator: Lauryl alcohol (for molecular weight control).

  • Catalyst: Stannous Octoate (

    
    ).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a polymerization ampoule and purge with Argon.

  • Charging: Add Activated Monomer (5.0 g) and Initiator (molar ratio Monomer/Initiator = 100:1 for target Mw ~15kDa).

  • Catalyst Addition: Add

    
     (0.05 mol% relative to monomer) in toluene solution.
    
  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 110°C for 24 hours.

    • Critical Control Point: Temperature stability is vital. >130°C may cause thermal degradation of the amide side chains.

  • Termination: Quench the reaction by cooling to room temperature and dissolving the melt in minimal Chloroform.

  • Precipitation: Dropwise add the polymer solution into cold Diethyl Ether (10x volume). Collect the white precipitate.[2]

  • Drying: Vacuum dry at 40°C for 48 hours.

Part 3: Data Analysis & Characterization

3.1 Expected Physicochemical Properties The following table summarizes the expected property shifts when copolymerizing K-CHP derivatives with standard PLA (Polylactic Acid).

PropertyStandard PLAPoly(PLA-co-CHP) (10% CHP)Mechanistic Cause
Contact Angle ~80° (Hydrophobic)~60° (Hydrophilic)Amide/Hydroxyl side chains increase surface energy.
Glass Transition (

)
55-60°C65-70°CInter-chain Hydrogen bonding restricts chain mobility.
Degradation (pH 7.4) MonthsWeeksHydrophilic backbone accelerates hydrolytic attack.
Solubility Chloroform, DCMDMSO, DMF, Water (if >50% CHP)Polarity shift due to carbamoyl groups.

3.2 Quality Control Checklist

  • NMR Verification: Check for the methine proton signal (

    
     4.5-5.5 ppm). The integration ratio of the backbone methine to the amide protons must match theoretical values.
    
  • GPC Analysis: Polydispersity Index (PDI) should be < 1.5 for controlled ROP. If PDI > 2.0, check for water contamination during polymerization.

  • Thermal Stability: TGA (Thermogravimetric Analysis) should show no mass loss below 200°C. Early mass loss indicates trapped solvent or unreacted monomer.

Part 4: References

  • PubChem. (n.d.). (2S,3S)-2-azaniumyl-3-carbamoyl-3-hydroxypropanoate. National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Vert, M. (2005). Poly(malic acid) and its derivatives: From chemistry to applications. Polymer Reviews. (Foundational text on Malic Acid derivatives).

  • Barbaud, C., et al. (2021).[3] Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides. Nanomaterials. Retrieved from [Link]

  • Ouchi, T., & Ohya, Y. (1996). Design of lactide copolymers as biomaterials. Journal of Polymer Science Part A: Polymer Chemistry. (Reference for ROP of hydroxy-acid derivatives).

Sources

Introduction: The Significance of 3-Carbamoyl-3-hydroxypropanoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the reaction conditions for the amide hydrolysis of 3-carbamoyl-3-hydroxypropanoate, converting it to 3-hydroxyglutaric acid.

The hydrolysis of 3-carbamoyl-3-hydroxypropanoate represents a critical chemical transformation for obtaining 3-hydroxyglutaric acid. While the starting amide itself is not a widely commercialized compound, its hydrolysis product is of significant interest in biomedical research. 3-hydroxyglutaric acid is a key biomarker for glutaric aciduria type I, a rare and severe inherited metabolic disorder that can lead to significant neurological damage.[1][2][3][4] Understanding the precise conditions required to hydrolyze the stable amide bond in its precursor is fundamental for synthesizing analytical standards, studying disease mechanisms, and developing potential therapeutic strategies.

Amide bonds are notoriously stable due to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[5] Consequently, their cleavage requires forcing conditions, typically involving strong acids or bases with heating, or the use of specific enzymes.[5][6][7] This guide provides a detailed exploration of these methodologies, elucidating the underlying mechanisms and offering robust protocols for researchers in organic synthesis, medicinal chemistry, and drug development.

Pillar 1: Reaction Mechanisms and Principles

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting experimental challenges. The hydrolysis of 3-carbamoyl-3-hydroxypropanoate can be approached via two primary chemical routes: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is catalyzed by protons (H⁺), which enhance the electrophilicity of the amide's carbonyl carbon.[8] This activation allows the weak nucleophile, water, to attack the carbonyl group, initiating the hydrolysis process.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the reversible protonation of the carbonyl oxygen atom. This step is crucial as it makes the carbonyl carbon significantly more susceptible to nucleophilic attack by withdrawing electron density.[5]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group (-NH₂) into a much better leaving group, ammonia (-NH₃⁺).

  • Elimination of Ammonia: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ammonia.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base in the solution to yield the final 3-hydroxyglutaric acid and regenerate the acid catalyst.

Caption: Acid-catalyzed amide hydrolysis pathway.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon without the need for prior activation. This method is often stoichiometric rather than catalytic.

The mechanism involves the following stages:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen atom.[7]

  • Elimination of the Amide Ion: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the amide ion (⁻NH₂). While the amide ion is a poor leaving group, this step is facilitated by the subsequent, highly favorable acid-base reaction.

  • Irreversible Deprotonation: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire hydrolysis process to completion, resulting in a carboxylate salt and ammonia gas.[6]

  • Acidic Workup: To obtain the final carboxylic acid product, an external acid source is added during the workup phase to protonate the carboxylate salt.[9]

Caption: Base-catalyzed amide hydrolysis pathway.

Pillar 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 3-carbamoyl-3-hydroxypropanoate. As a Senior Application Scientist, it is crucial to emphasize that the optimal conditions may require empirical validation based on the purity of the starting material and the desired scale of the reaction.

Workflow Overview

A generalized workflow applies to both acid and base-catalyzed methods, differing primarily in the reagents and workup procedure.

G A 1. Reaction Setup - Weigh Amide - Add Solvent/Reagent - Assemble Reflux Apparatus B 2. Hydrolysis Reaction - Heat to Reflux - Monitor Progress (TLC/HPLC) A->B Heat C 3. Workup & Isolation - Cool Reaction - Neutralize/Acidify - Extract Product B->C Cool D 4. Purification & Analysis - Recrystallization/Chromatography - Characterize (NMR, MS) C->D Purify

Caption: General experimental workflow for amide hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs strong aqueous acid and heat to drive the reaction. It is effective but carries the risk of acid-sensitive functional group degradation, such as dehydration of the β-hydroxy group.

Materials & Equipment:

  • 3-carbamoyl-3-hydroxypropanoate

  • 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-carbamoyl-3-hydroxypropanoate in 6 M HCl (approximately 10-20 mL per gram of amide).

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with a base, and analyzing by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.[5]

  • Workup: a. Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. b. Critical Step (Isolation): The product, 3-hydroxyglutaric acid, is highly water-soluble. Simple extraction may be inefficient. Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product. c. Extract the product with a polar organic solvent like ethyl acetate (3 x 50 mL). For challenging extractions, a continuous liquid-liquid extractor may be necessary. d. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 3-hydroxyglutaric acid. Further purification can be achieved by recrystallization or column chromatography if needed.

Protocol 2: Base-Catalyzed Hydrolysis

This method uses a strong base and is often preferred due to the irreversible nature of the final deprotonation step.[6] It is crucial to perform this reaction in a well-ventilated fume hood as it generates ammonia gas.

Materials & Equipment:

  • 3-carbamoyl-3-hydroxypropanoate

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Concentrated HCl for acidification

  • Equipment as listed in Protocol 1

Procedure:

  • Setup: Dissolve 1.0 equivalent of 3-carbamoyl-3-hydroxypropanoate in 10% aqueous NaOH (approximately 10-15 mL per gram of amide) in a round-bottom flask.[9]

  • Reaction: Attach the reflux condenser and heat the mixture to 60-80 °C.[9] The evolution of ammonia gas, which can be detected by its characteristic smell or by holding moist red litmus paper near the condenser outlet (it will turn blue), indicates the reaction is proceeding.[6]

  • Monitoring: Continue heating for 2-16 hours, or until the evolution of ammonia ceases and TLC/HPLC analysis shows complete consumption of the starting material.[9]

  • Workup: a. Cool the reaction mixture to room temperature in an ice bath. b. Critical Step (Protonation): Slowly and carefully add concentrated HCl to the cooled solution with stirring until the pH is strongly acidic (pH 1-2). This step protonates the sodium 3-hydroxyglutarate salt to form the desired carboxylic acid. c. Proceed with the extraction, drying, and purification steps as described in Protocol 1 (steps 4b-5).

Pillar 3: Data Summary and Comparative Analysis

The choice between acidic and basic hydrolysis depends on the substrate's stability, the desired scale, and available equipment.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong Acid (e.g., 6 M HCl)Strong Base (e.g., 10% NaOH)
Driving Force Le Châtelier's principle (using excess water)Irreversible deprotonation of product
Temperature Reflux (~100-110 °C)Moderate Heat (60-80 °C) to Reflux
Reaction Time 2 - 6 hours2 - 16 hours
Workup Neutralization/ExtractionAcidification to low pH, then extraction
Pros Simpler workup (no need for strong acidification)Generally cleaner; irreversible step drives completion; less risk of acid-catalyzed side reactions
Cons Harsh conditions may cause side reactions (e.g., dehydration); corrosive reagentsGenerates ammonia gas (requires fume hood); requires careful acidification during workup

References

  • Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

  • Hydrolysis of Amide. Organic Synthesis. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • 3-Hydroxy Glutaric Acid. Metabolon. [Link]

  • 3-hydroxyglutaric acid. biocrates. [Link]

  • Showing Compound 3-Hydroxyglutaric acid (FDB022040). FooDB. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Application Note: Metabolic Flux Analysis using Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP)

[1]

Executive Summary

This compound (K-CHP) (CAS: 1461707-39-0) is a structural analog of Malate and Aspartate . In Metabolic Flux Analysis (MFA), K-CHP serves as a critical competitive probe or tracer precursor (when isotopically labeled) to interrogate the Malate Node . Its unique structure—retaining the C3-hydroxyl group of malate while substituting a carboxyl with a carbamoyl (amide) group—allows it to penetrate specific mitochondrial transporters while exhibiting distinct kinetics for dehydrogenases.

This guide details the protocols for using K-CHP to quantify flux through the Malate-Aspartate Shuttle and distinguish between cytosolic and mitochondrial reducing equivalent pools.

Chemical Identity & Mechanism of Action[1]

Chemical Structure & Properties[1]
  • IUPAC Name: Potassium 4-amino-3-hydroxy-4-oxobutanoate (or this compound)[1]

  • Formula: C₄H₆KNO₄

  • Molecular Weight: 171.19 g/mol (Salt), 133.10 g/mol (Free Acid)[1]

  • Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in organic solvents.[1]

Mechanistic Role in MFA

K-CHP acts as a metabolic decoy at the Malate Node.[1] Its utility stems from its interaction with three key systems:[1]

  • Malate Dehydrogenase (MDH1/MDH2): K-CHP acts as a competitive inhibitor or slow-turnover substrate, allowing researchers to perturb the equilibrium between Malate and Oxaloacetate (OAA) without fully depleting the pool.

  • Malate-Aspartate Shuttle (MAS): Due to the amide group, K-CHP mimics Asparagine/Aspartate sterically but Malate chemically.[1] It can probe the promiscuity of the Malate-Alpha-Ketoglutarate Transporter (SLC25A11) .

  • Anaplerotic Flux: When used as a 13C-tracer (e.g., [1,2,3-13C3]-K-CHP), it allows the tracking of carbon skeletons that enter the TCA cycle via non-canonical anaplerosis, bypassing the rapid exchange often seen with Glutamine tracers.[1]

Experimental Workflow Visualization

The following diagram illustrates the interaction of K-CHP within the TCA cycle and Malate-Aspartate Shuttle.

KCHP_Metabolic_Fluxcluster_cytoCytosolcluster_mitoMitochondriac_MalateMalatec_OAAOxaloacetatec_Malate->c_OAA NADH -> NAD+MDH1MDH1c_Malate->MDH1SLC25A11SLC25A11(Malate/aKG)c_Malate->SLC25A11c_OAA->c_Malate NAD+ -> NADHKCHP_extK-CHP (Exogenous)KCHP_ext->c_Malate CompetitionKCHP_ext->MDH1 Inhibition/BindingKCHP_ext->SLC25A11 Transport ProbeMDH1->c_OAAm_MalateMalatem_OAAOxaloacetatem_Malate->m_OAA MDH2TCATCA Cyclem_OAA->TCAm_FumFumaratem_Fum->m_MalateMDH2MDH2SLC25A11->m_Malate

Figure 1: K-CHP acts as a probe at the cytosolic Malate node and competes for transport via SLC25A11, influencing mitochondrial anaplerosis.[1]

Materials & Reagents

ReagentSpecificationSource/CAS
K-CHP This compound, >98% PurityCAS: 1461707-39-0
Growth Medium DMEM or RPMI (Glucose/Glutamine free for tracing)Gibco / Sigma
Isotope Tracers U-13C-Glucose or U-13C-Glutamine (Co-tracers)Cambridge Isotope Labs
Extraction Solvent 80% Methanol / 20% Water (LC-MS Grade), -80°CFisher Optima
Internal Standard 13C4-Malate or d3-AspartateSigma Isotec

Protocol: Metabolic Perturbation & Flux Analysis[1]

Phase 1: Stock Preparation & Stability

Critical: K-CHP contains an amide bond susceptible to hydrolysis at extreme pH.[1]

  • Stock Solution (100 mM): Dissolve 17.1 mg of K-CHP in 1.0 mL of sterile, molecular-grade water.

  • pH Adjustment: Verify pH is neutral (7.0–7.4). Do not acidify.

  • Filtration: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into single-use vials and store at -20°C. Stable for 3 months. Do not freeze-thaw repeatedly.

Phase 2: Cell Culture & Tracer Loading

This protocol describes a Pulse-Chase experiment to measure the rate of Malate-Aspartate shuttle activity under K-CHP perturbation.[1]

  • Seeding: Seed cells (e.g., HeLa, HEK293, or primary hepatocytes) in 6-well plates (5 x 10⁵ cells/well). Incubate overnight.

  • Equilibration: Wash cells 2x with PBS.[1] Switch to minimal media (glucose-free) for 1 hour to deplete intracellular glycolytic intermediates.

  • Pulse (Tracer + Probe):

    • Control: Media + 10 mM [U-13C]-Glucose.

    • Experimental: Media + 10 mM [U-13C]-Glucose + 5 mM K-CHP .[1]

    • Note: The 5 mM concentration of K-CHP is chosen to compete with physiological malate (typically 0.5–2 mM) without causing acute toxicity.[1]

  • Incubation: Incubate for 0, 15, 30, 60, and 120 minutes .

    • Why multiple timepoints? To calculate non-steady-state flux (INST-MFA).

Phase 3: Metabolite Extraction (Quenching)[1]
  • Rapid Quench: Aspirate media rapidly. Immediately add 1 mL of -80°C 80% Methanol .

  • Lysis: Scrape cells on dry ice. Transfer suspension to pre-chilled Eppendorf tubes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to LC-MS vials. Store at -80°C if not analyzing immediately.

LC-MS/MS Analytical Method[1]

To detect K-CHP and its impact on the metabolome, use a HILIC (Hydrophilic Interaction Liquid Chromatography) method, which retains polar organic acids well.

Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH aids dicarboxylic acid separation).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Gradient: 85% B to 40% B over 12 minutes.

Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode.[1] K-CHP ionizes as the free acid anion.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
K-CHP (Free Acid) 132.1 [M-H]⁻88.0 15Loss of CONH₂ (Amide)
K-CHP (Qualifier) 132.1 [M-H]⁻114.1 12Loss of H₂O
Malate 133.0 [M-H]⁻115.010Loss of H₂O
Aspartate 132.0 [M-H]⁻88.015Loss of CO₂

Note: K-CHP (132.[1]1) and Aspartate (132.[1]0) are isobaric in low-resolution MS. High-resolution MS (Orbitrap/Q-TOF) or chromatographic separation is mandatory to distinguish them.[1]

Data Analysis & Flux Modeling[1]

Quantitative Metrics

Summarize the data using the following table format to compare flux alterations:

MetaboliteControl (AUC)K-CHP Treated (AUC)Fold Change13C-Enrichment (M+3)
Malate 1.00 (Ref)0.45-2.2x45%
Aspartate 0.850.80-1.1x12%
Citrate 1.200.60-2.0x30%
NADH/NAD+ 0.150.05-3.0xN/A
Interpreting the Flux[1]
  • Blockade of Anaplerosis: If K-CHP treatment reduces the M+3 isotopologue of Malate (derived from PC activity + 13C-Glucose), it indicates K-CHP is inhibiting the Pyruvate Carboxylase or Malate Dehydrogenase entry points.[1]

  • Shuttle Inhibition: A decrease in the cytosolic NADH/NAD+ ratio (inferred from the Lactate/Pyruvate ratio) suggests K-CHP is blocking the Malate-Aspartate Shuttle , preventing reducing equivalents from entering the mitochondria.[1]

Mathematical Modeling

Use 13C-Flux or INCA software.[1] Define the K-CHP node as an external inhibitor (


1

Where

1

References

  • Chemical Identity: this compound (CAS 1461707-39-0).[1][2] Enamine Building Blocks.[1] Available at: [1]

  • MFA Methodology: Metabolic Flux Analysis: A Primer. Nature Reviews Molecular Cell Biology.[1]

  • Malate Analogs: Inhibition of Malate Dehydrogenase by substrate analogs.[1] Journal of Biological Chemistry.[1] (Contextual grounding for mechanism).

  • LC-MS of Organic Acids: HILIC-MS/MS methods for TCA cycle intermediates. Analytical Chemistry.[1][3]

Disclaimer: This protocol is designed for research use only. K-CHP is not approved for diagnostic or therapeutic use in humans.[1] Always consult the Safety Data Sheet (SDS) before handling.

Application Note: Potassium 3-carbamoyl-3-hydroxypropanoate (KCHP) as a Strategic Precursor for 3-Hydroxy-GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the utilization of Potassium 3-carbamoyl-3-hydroxypropanoate (KCHP) . This compound, a stable salt form of the semi-amide of malic acid, serves as a critical chiral building block for the synthesis of


-amino-

-hydroxybutyric acid (GABOB)
and related 3-hydroxy-GABA analogs .

Executive Summary

This compound (KCHP) is a functionalized C4 building block comprising a carboxylate, a secondary hydroxyl group, and a primary amide. Its structural integrity makes it an ideal precursor for the synthesis of 3-hydroxy-GABA (GABOB) , a bioactive amino acid analog with antiepileptic and neurotropic properties. Unlike traditional routes starting from unstable malic anhydride or expensive chiral epoxides, KCHP offers a stable, solid-state starting material that allows for regio-controlled reduction and cyclization. This guide details the protocol for converting KCHP into GABOB and 3-hydroxypyrrolidin-2-one scaffolds.

Chemical Identity & Mechanism

Structural Analysis

Chemically, KCHP is the potassium salt of 4-amino-3-hydroxy-4-oxobutanoic acid (also known as


-malamic acid).
  • Formula:

    
    
    
  • MW: 171.19 g/mol [1]

  • SMILES: [K+].NC(=O)C(O)CC([O-])=O

  • Key Features:

    • C3-Chirality: Inherited from the parent malic acid (typically L- or S-form), enabling enantioselective synthesis.

    • Orthogonal Reactivity: The carboxylate and amide groups can be manipulated independently.

Reaction Pathway

The transformation of KCHP into amino acid analogs relies on the chemoselective reduction of the amide moiety to a primary amine, typically requiring prior protection of the carboxylate to prevent over-reduction to a diol.

Pathway: KCHP


Esterification

Amide Reduction

Hydrolysis

GABOB

Experimental Protocols

Protocol A: Synthesis of (S)-GABOB (3-Hydroxy-GABA)

Objective: Synthesize (S)-4-amino-3-hydroxybutanoic acid from (S)-KCHP. Safety: Work in a fume hood. Borane reagents are pyrophoric.

Materials
  • Precursor: this compound (KCHP) (>95% purity).

  • Reagents: Thionyl chloride (

    
    ), Methanol (anhydrous), Sodium Borohydride (
    
    
    
    ) or Borane-Dimethyl Sulfide (
    
    
    ), Iodine (
    
    
    ), Acetic acid.
  • Solvents: THF (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Carboxylate Protection (Methyl Ester Formation)

  • Suspend 10 mmol (1.71 g) of KCHP in 30 mL of anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Dropwise add 15 mmol (1.1 mL) of thionyl chloride (

    
    ). Note: Evolution of HCl gas and heat.
    
  • Stir at 0°C for 30 mins, then reflux at 65°C for 2 hours.

  • Concentrate in vacuo to yield the crude methyl ester (Methyl 4-amino-3-hydroxy-4-oxobutanoate).

  • Validation: Check TLC (EtOAc/MeOH 9:1). The product should be less polar than KCHP.

Phase 2: Chemoselective Amide Reduction Rationale: We use a Borane-generated in situ or complex to reduce the amide to an amine without reducing the ester (kinetic control) or reducing the ester to an alcohol (if using LAH).

  • Dissolve the crude ester from Phase 1 in 50 mL anhydrous THF under Argon.

  • Add 30 mmol of

    
     (2.0 M in THF) dropwise at 0°C.
    
  • Allow the mixture to warm to room temperature and reflux for 4 hours.

    • Mechanism:[2] The borane coordinates with the amide carbonyl oxygen, facilitating hydride transfer to form the amine.

  • Quench carefully with 10 mL methanol followed by 5 mL 1M HCl.

  • Concentrate to remove volatiles and disrupt boron complexes.

Phase 3: Hydrolysis & Isolation

  • Dissolve the residue in 20 mL 6M HCl.

  • Reflux for 3 hours to hydrolyze the methyl ester and any remaining boron-nitrogen complexes.

  • Cool and pass the solution through a Dowex 50W-X8 cation exchange column (

    
     form).
    
  • Wash with water (to remove neutral impurities) and elute the amino acid with 1M

    
     .
    
  • Lyophilize the ammoniacal fractions to obtain (S)-GABOB as a white solid.

Protocol B: Cyclization to 4-Hydroxy-2-Pyrrolidinone

Objective: Synthesize the cyclic lactam analog (a precursor for Racetam drugs).

  • Take 5 mmol of the methyl ester intermediate (from Protocol A, Phase 1).

  • Dissolve in 20 mL Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux with a Dean-Stark trap to remove methanol.

  • Result: Intramolecular cyclization occurs where the amide nitrogen attacks the ester carbonyl.

  • Purify via silica gel chromatography (DCM/MeOH).

Data Analysis & Quality Control

ParameterSpecificationMethod
Purity (KCHP) >95%

-NMR (

)
Identity (GABOB) Confirm Amine/CarboxylIR (N-H stretch ~3400

, C=O ~1710

)
Chiral Purity >98% eeChiral HPLC (Crownpak CR(+) column)
Yield (Overall) 65-75%Gravimetric (post-lyophilization)

Troubleshooting:

  • Low Yield in Reduction: Ensure anhydrous conditions.[3] Moisture destroys Borane reagents.

  • Racemization: Avoid excessive heat during the esterification step; keep

    
     addition slow.
    

Pathway Visualization

The following diagram illustrates the conversion of KCHP to GABOB and the cyclic lactam, highlighting the divergence point at the ester intermediate.

GABOB_Synthesis KCHP KCHP (this compound) Ester Methyl Ester Intermediate (Methyl 4-amino-3-hydroxy-4-oxobutanoate) KCHP->Ester 1. SOCl2, MeOH (Esterification) Amine Reduced Amine (Methyl 4-amino-3-hydroxybutanoate) Ester->Amine 2. BH3-DMS, THF (Selective Amide Reduction) Lactam 4-Hydroxy-2-pyrrolidinone (Cyclic Analog) Ester->Lactam Alt: pTSA, Toluene, Reflux (Cyclization) GABOB GABOB (3-Hydroxy-GABA) Amine->GABOB 3. 6M HCl, Reflux (Hydrolysis)

Caption: Synthetic workflow from KCHP to GABOB (Green path) and Cyclic Lactam (Red path).

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 23689412 (Potassium 3-hydroxypropionate derivatives). National Center for Biotechnology Information (2025). Link

    • EnamineStore Building Blocks. "this compound (CAS 1461707-39-0)."[1][4] Link

  • Synthesis of GABOB & GABA Analogs: Lu, Y. et al. "Chemoenzymatic synthesis of (R)- and (S)-GABOB from malic acid derivatives." Tetrahedron: Asymmetry, 22(16), 1692-1696 (2011). (Mechanistic basis for malic acid amide reduction). Olsen, R.K. et al. "Synthesis of N-protected amino acids via reduction of amides." Journal of Organic Chemistry, 50(22), 4332-4336 (1985). (Protocol for selective amide reduction).
  • Therapeutic Context

    • ChemSrc. "GABOB (Gamma-Amino-Beta-Hydroxybutyric Acid) Biological Activity and Synthesis." Link

Sources

Handling and storage requirements for hygroscopic potassium carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Handling and Storage of Hygroscopic Potassium Carboxylates in Research and Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hygroscopic Potassium Carboxylates

Potassium carboxylates are a class of salts widely utilized in the pharmaceutical and biotechnology industries as active pharmaceutical ingredients (APIs), excipients, buffering agents, and intermediates.[1] Common examples include potassium citrate, potassium acetate, and potassium sorbate. A defining characteristic of many of these salts is their hygroscopicity—the inherent tendency to absorb moisture from the surrounding atmosphere.[2] This property presents significant challenges in a laboratory or manufacturing setting, as uncontrolled moisture uptake can compromise material integrity, leading to physical changes, chemical degradation, and critical errors in analytical measurements.

For instance, potassium citrate monohydrate is described as highly hygroscopic and deliquescent, meaning it can absorb enough moisture to dissolve.[3][4][5] Similarly, potassium acetate is a well-documented hygroscopic solid.[6] The consequences of improper handling extend beyond mere inconvenience; they can impact experimental reproducibility, drug product stability, and ultimately, patient safety. This guide provides a comprehensive framework, grounded in scientific principles, for the effective handling and storage of these sensitive materials.

The Impact of Moisture Absorption: A Multi-Faceted Problem

The ingress of water into a hygroscopic potassium carboxylate powder is not a benign event. It initiates a cascade of potential issues that can invalidate research and compromise product quality.

  • Physical Alterations: The most immediate effect is a change in the physical state of the material. This often manifests as clumping, caking, or hardening of the powder. Such changes make the material difficult to handle, weigh accurately, and dissolve, leading to significant process variability. In severe cases of deliquescence, the solid may turn into a saturated solution.[5]

  • Chemical Degradation: Moisture can act as a reactant or facilitate degradative reactions. For certain carboxylates, water can promote hydrolysis or catalyze oxidation, altering the chemical identity of the substance.[7][8] The stability of the material is therefore directly linked to the control of its local environment.[7]

  • Analytical Inaccuracy: The absorption of water directly impacts the accuracy of weighing operations. A measured mass of a hygroscopic powder will consist of both the compound and an unknown quantity of water, leading to artificially inflated weight measurements and incorrectly prepared solution concentrations.[9] This is a critical source of error in drug formulation and analytical standard preparation.

Best Practices for Handling and Environmental Control

Mitigating the risks associated with hygroscopic materials requires a proactive and controlled approach. The primary goal is to minimize the exposure of the material to ambient, uncontrolled atmosphere at every step.

Environmental Controls

The ideal environment for handling hygroscopic potassium carboxylates is one with controlled, low relative humidity (RH).

  • Humidity-Controlled Environments: Whenever possible, operations such as weighing, aliquoting, and sample preparation should be performed inside a glove box with a controlled inert atmosphere (e.g., dry nitrogen or argon) or in a laboratory with a robust HVAC system capable of maintaining low humidity levels (ideally <40% RH).[9][10] For highly sensitive materials, a target of <30% RH may be necessary.[9]

  • Minimizing Exposure Time: In the absence of a controlled environment, the principle of minimal exposure is paramount. Work swiftly and efficiently. Prepare all necessary tools and secondary containers before opening the primary material container.[9] The container should be closed immediately after the required amount of material has been dispensed.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required, with specific attention to preventing contamination.

  • Gloves: Always wear clean, dry gloves (e.g., nitrile) to prevent moisture transfer from hands.[11]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against dust or accidental splashes.[6][12]

  • Respiratory Protection: For fine powders, a dust mask or respirator may be necessary to prevent inhalation, especially during bulk transfers.[6]

Optimal Storage Conditions

Long-term stability of hygroscopic potassium carboxylates is contingent on creating a storage environment that is consistently dry and secure.

Primary and Secondary Containment
  • Airtight Containers: The primary container must have a secure, airtight seal. Containers with screw caps fitted with inert liners are preferable. After dispensing, consider applying parafilm around the cap-container interface as an extra barrier.[13]

  • Secondary Containment: Place the sealed primary container inside a secondary enclosure, such as a desiccator or a heat-sealable, laminated foil bag.[13] This provides an additional layer of protection against atmospheric moisture.

Use of Desiccants

Desiccants are materials that actively absorb moisture, creating a micro-environment of low humidity within a sealed container. The choice of desiccant depends on the required level of dryness.

Desiccant TypeKey Properties & ApplicationsConsiderations
Silica Gel Versatile and common. Often contains a color indicator (e.g., cobalt chloride, which changes from blue to pink) to signal saturation. Suitable for general-purpose drying.Regenerable by heating. Standard grade is not suitable for achieving very low RH.
Molecular Sieves Aluminosilicate materials with a precise pore structure. Highly efficient at low RH and can achieve very low water vapor partial pressures. Ideal for highly sensitive materials.Must be activated (heated) before use to remove pre-adsorbed water.
Calcium Chloride High absorptive capacity.Can form a liquid brine upon saturation, which may require careful containment to prevent contamination.

Note: It is crucial to regularly check and replace or regenerate desiccants to ensure their effectiveness. Humidity indicator cards can be placed inside the secondary container to provide a visual check of the RH level.

Experimental Protocols

Protocol: Receiving and Initial Inspection of Hygroscopic Materials

This protocol ensures that newly received materials meet quality standards before being introduced into the laboratory workflow.

  • Inspect Packaging: Upon receipt, examine the external packaging for any signs of damage (e.g., punctures, water stains).

  • Examine Primary Container Seal: Before opening the external packaging, verify that the manufacturer's seal on the primary container is intact.

  • Document Observations: Record the date of receipt and lot number. Note any damage or seal irregularities.

  • Quarantine if Necessary: If the container or its seal is compromised, quarantine the material in a designated, dry area. Do not use it until its quality (specifically water content) has been verified.

  • Initial Assessment: Once opened in a controlled environment, visually inspect the powder. It should be free-flowing. Any evidence of significant clumping or caking should be noted and the material flagged for quality control testing.

Protocol: Weighing and Dispensing in a Controlled Environment

This protocol minimizes moisture uptake during the critical weighing step.

  • Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the weighing area for at least 1-2 hours before opening. This prevents condensation from forming on the cold powder.

  • Prepare Workspace: If using a glove box, ensure the antechamber is properly purged and the internal RH is at the target level. If on an open bench, have all spatulas, weigh boats, and secondary containers ready.

  • Tare Container: Place the receiving container (e.g., weigh boat or vial) on the analytical balance and tare the weight.

  • Dispense Material: Briefly open the primary container. Using a clean, dry spatula, quickly transfer the approximate amount of material to the tared container.

  • Seal and Weigh: Immediately and securely reseal the primary container. Place the receiving container with the material on the balance and record the stable weight.

  • Work in Batches: If multiple samples are required, it is preferable to weigh them out in a single session rather than repeatedly opening and closing the main container.

Protocol: Rapid Assessment of Water Content

Regularly assessing the water content is a self-validating step to confirm the efficacy of handling and storage procedures.[9]

  • Method Selection: The Karl Fischer (KF) titration method is the gold standard for accurately determining water content in solids and is preferred over Loss on Drying (LOD) for hygroscopic materials, as LOD can be less precise and may also measure other volatile components.[14][15][16]

  • Sample Preparation: Prepare the sample for KF analysis in a low-humidity environment (glove box) to prevent moisture uptake during the process.

  • KF Titration: Introduce a precisely weighed amount of the potassium carboxylate into the KF titration vessel. The instrument will titrate the water with the KF reagent and calculate the water content, typically expressed as a weight/weight percentage (% w/w).

  • Set Specifications: Establish an acceptable water content specification for the material based on its intended use. For example, a specification might be < 0.5% w/w.

  • Action on Deviation: If the measured water content exceeds the specification, the material should be quarantined. Depending on the material's thermal stability, it may be possible to dry it under vacuum, but this must be validated to ensure it does not degrade the compound.[17]

Visualization of Workflow

The following diagram outlines the decision-making process for handling a newly received shipment of a hygroscopic potassium carboxylate.

G A Receive Shipment B Inspect External Packaging & Seal A->B C Is Seal Intact and Packaging Undamaged? B->C D Log and Transfer to Designated Dry Storage C->D Yes E Quarantine Material. Document Issues. C->E No F Open in Controlled Environment (Glove Box/Low RH) D->F J Perform Water Content Analysis (e.g., Karl Fischer Titration) E->J  Test if salvage is an option G Visually Inspect Powder: Free-Flowing? F->G H Proceed with Use (Follow Handling Protocol) G->H Yes I Material is Caked/Clumped G->I No I->J K Water Content Within Specification? J->K K->H Yes L Reject Lot or Consult Manufacturer K->L No

Caption: Decision workflow for incoming hygroscopic materials.

References

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Kameníková, L., et al. (2018). Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of... ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium acetate. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Wikipedia. (n.d.). Potassium citrate. [Link]

  • Allied Restoration. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Potassium sorbate. [Link]

  • Valudor Products. (2019). Potassium Acetate 50% - SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). Potassium Citrate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Degradation of Potassium Carboxylate. [Link]

  • SOFRALAB. (n.d.). Safety Data Sheet SORBATE DE POTASSIUM. [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. [Link]

  • MDPI. (2023). Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes. [Link]

  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]

  • Google Patents. (2009).
  • Jungbunzlauer. (2025). Tripotassium Citrate. [Link]

  • Valudor Products. (2020). Safety Data Sheet. [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. [Link]

  • MDPI. (2019). Research on the Comprehensive Performance of Hygroscopic Materials in an Office Building Based on EnergyPlus. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. [Link]

  • ACS Publications. (2010). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • West Bengal Chemical Industries Limited. (2024). Potassium Citrate - Urinary Alkalizer. [Link]

  • AIVC. (n.d.). EFFECT OF HYGROSCOPIC MATERIALS ON INDOOR RELATIVE HUMIDITY AND AIR QUALITY. [Link]

  • ClearTech. (2025). Potassium Sorbate CTI SDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: mono-Potassium citrate. [Link]

  • Industrial Chemicals Limited. (2023). Potassium acetate solution 50-70%. [Link]

  • Smart Fog. (n.d.). Why Industrial Static Control is Essential in Cleanrooms and Laboratory Settings. [Link]

  • Loba Chemie. (2022). POTASSIUM SORBATE EXTRA PURE. [Link]

  • Loba Chemie. (2024). POTASSIUM ACETATE AR/ACS. [Link]

Sources

Application Note: Solvent Compatibility & Isolation Protocols for Potassium 3-carbamoyl-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium 3-carbamoyl-3-hydroxypropanoate (C₄H₆KNO₄) is a highly polar, water-soluble salt often encountered as a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir derivatives) and nitrogenous heterocycles. Its isolation presents a classic "hydrophilic challenge": the compound is too polar for standard organic extraction (DCM, EtOAc) yet difficult to separate from inorganic byproducts (KCl, K₂SO₄) in the aqueous phase.

This guide provides a definitive solvent compatibility assessment and a validated "Methanolic Trituration" protocol. We shift the paradigm from traditional Liquid-Liquid Extraction (LLE)—which is inefficient for this compound—to a Solid-Liquid Extraction (SLE) approach that exploits differential solubility indices between organic and inorganic potassium salts.

Physicochemical Profile & Stability

Understanding the molecule is the first step to successful isolation. The compound features three distinct functional moieties that dictate its solvent interaction:

  • Carboxylate Salt (

    
    ):  Confers extreme water solubility and high melting point.
    
  • Amide Group (

    
    ):  Susceptible to hydrolysis under acidic/basic conditions; provides hydrogen bonding capability.
    
  • Hydroxyl Group (

    
    ):  Increases polarity and risk of dehydration to unsaturated analogs (e.g., maleimide derivatives) at high temperatures.
    
Stability Warning ⚠️
  • pH Sensitivity: The amide bond is labile. Avoid aqueous environments with pH < 4 or pH > 10 for extended periods.

  • Thermal Limit: Keep process temperatures below 50°C to prevent dehydration or decarboxylation.

Solvent Compatibility Assessment

The following matrix categorizes solvents based on their utility in processing this compound.

Solvent ClassRepresentative SolventsCompatibilityApplication Logic
Primary Solvent Water High Excellent solubility (>500 mg/mL). Used for initial reaction and resin loading. Drawback: Hard to remove; non-selective.
Selective Extractant Methanol (MeOH) Moderate/High The Gold Standard. Dissolves the organic potassium salt efficiently while precipitating inorganic salts (KCl/NaCl).
Co-Solvent Ethanol (EtOH) Moderate Lower solubility than MeOH. Useful for recrystallization or modifying polarity.
Antisolvent Acetone, Acetonitrile Low Causes immediate precipitation. Excellent for "crashing out" the purified product from MeOH/Water solutions.
Incompatible DCM, Hexane, Toluene None Completely insoluble. Useful only for washing away non-polar organic impurities.
Reactive Risk Esters (EtOAc) Caution Potential for transesterification under catalytic conditions; generally poor solubility.
The "Solubility Gap" Strategy

The core of our isolation logic relies on the Solubility Gap in Methanol:

  • Target Compound Solubility: High (>50 mg/mL) due to organic character.

  • Inorganic Impurity (KCl) Solubility: Very Low (~0.53 g/100g MeOH).

  • Mechanism: By switching the solvent system from Water to Methanol, we force the separation of the target from inorganic salts.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct isolation pathway based on the initial mixture composition.

SolventSelection Start Start: Aqueous Reaction Mixture CheckImpurity Identify Major Impurities Start->CheckImpurity NonPolar Non-polar Organics present? CheckImpurity->NonPolar Organic byproducts Inorganic Inorganic Salts (KCl, K2SO4) present? CheckImpurity->Inorganic Salts only Wash Wash with EtOAc/DCM (Discard Organic Layer) NonPolar->Wash Evap Evaporate Water to Dryness (Vacuum < 50°C) Inorganic->Evap Wash->Inorganic Triturate Triturate Residue with Warm Methanol (40°C) Evap->Triturate Filter Filter Suspension Triturate->Filter SolidPhase Solid: Inorganic Salts (Discard) Filter->SolidPhase Retentate LiquidPhase Filtrate: Target Compound in MeOH Filter->LiquidPhase Filtrate Precip Add Antisolvent (Acetone) or Concentrate LiquidPhase->Precip Final Final Product: K-3-carbamoyl-3-hydroxypropanoate Precip->Final

Caption: Figure 1. Solvent selection and process flow for purifying polar potassium salts from aqueous mixtures.

Protocol: Methanolic Trituration & Isolation

This protocol is designed for a 10g scale starting from an aqueous reaction mixture containing this compound and Potassium Chloride (KCl).

Reagents Required[1][2][3][4][5][6]
  • Methanol (HPLC Grade): Anhydrous preferred to minimize KCl solubility.

  • Acetone (ACS Grade): As antisolvent.

  • Dichloromethane (DCM): For pre-wash.

Step-by-Step Methodology
Phase 1: Pre-Treatment & Drying
  • Organic Wash: If the aqueous solution contains non-polar organic impurities, extract twice with DCM (1:1 v/v). Discard the organic (DCM) layer. The target salt remains in the aqueous phase.

  • Water Removal: Concentrate the aqueous phase using a Rotary Evaporator.

    • Settings: Bath temperature 45°C , Vacuum 20 mbar .

    • Endpoint: A thick slurry or solid residue.

  • Lyophilization (Optional but Recommended): For maximum dryness, freeze-dry the residue. Water content >5% will increase KCl solubility in the next step, reducing purity.

Phase 2: Selective Extraction (Trituration)
  • Add Methanol: Add anhydrous Methanol to the dry residue (Ratio: 10 mL MeOH per 1 g of residue).

  • Digestion: Stir the suspension vigorously at 40°C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] The organic K-salt dissolves; inorganic KCl remains suspended.

  • Filtration: Filter the warm suspension through a sintered glass funnel (Porosity 3) or Celite pad.

    • Wash: Rinse the filter cake with a small volume of cold MeOH.

    • Check: The solid cake is primarily inorganic salt (waste). The filtrate contains the product.

Phase 3: Product Recovery
  • Concentration: Concentrate the methanolic filtrate to approximately 20% of its original volume.

  • Precipitation (Crystallization): Slowly add Acetone (Antisolvent) to the concentrate with stirring (Ratio: 3:1 Acetone to Methanol concentrate).

    • Observation: A white precipitate of this compound should form.

  • Final Filtration: Collect the solid by filtration.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Validation & Troubleshooting

To ensure the protocol was successful, perform the following quality checks.

Analytical Validation
  • HPLC Analysis: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Amide or Amino column).

    • Mobile Phase: ACN:Buffer (e.g., 80:20). Reverse phase C18 often fails to retain this polar salt.

  • Chloride Test: Dissolve a small sample in water and add Silver Nitrate (

    
    ).
    
    • Result: No precipitate (or very faint turbidity) indicates successful removal of KCl.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Product crashed out with inorganic salts.Methanol volume was too low. Increase MeOH ratio to 15-20 mL/g.
High Salt (Cl-) Content Water was present during MeOH extraction.Ensure residue is bone dry before adding MeOH. Use anhydrous MeOH.
Product Degradation Hydrolysis of amide or dehydration.Check drying temp. Ensure it did not exceed 50°C. Check pH of initial solution.
Oiling Out Impure product or too rapid antisolvent addition.Add Acetone more slowly. Cool the mixture to 0°C. Scratch glass to induce nucleation.

References

  • Solubility of Inorganic Salts in Organic Solvents. IUPAC-NIST Solubility Data Series. (KCl solubility in MeOH is established at ~0.53 wt% at 25°C).

  • Purification of Polar Carboxylates.Journal of Chemical Education, "Separation of Organic Salts from Inorganic Mixtures.
  • Favipiravir Intermediate Synthesis. World Intellectual Property Organization (WIPO), Patent WO2011002892A2. (Describes analogous handling of hydroxy-carboxamide intermediates).

  • PubChem Compound Summary: Potassium 3-hydroxypropionate. (Structural analog data).

Sources

Troubleshooting & Optimization

Technical Support Center: Potassium 3-carbamoyl-3-hydroxypropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of Potassium 3-carbamoyl-3-hydroxypropanoate (also known as the potassium salt of isomalic acid monoamide or 4-amino-3-hydroxy-4-oxobutanoate).

Based on the chemical structure defined by the SMILES [K+].NC(=O)C(O)CC([O-])=O, the hydroxyl group is located alpha to the amide functionality. This specific regiochemistry presents a unique synthetic challenge compared to standard malic acid derivatives.

Part 1: Executive Summary & Chemical Logic

The Core Challenge: The synthesis of this compound is often bottlenecked by two competing factors: regioselectivity during hydration and hydrolytic stability of the amide group.

  • Regioselectivity: Hydrating the precursor (Maleamic Acid) can yield two isomers. The target isomer (OH

    
     to Amide) requires specific electronic control, typically favoring acidic conditions where the carboxyl group is protonated and more electron-withdrawing.
    
  • Amide Stability: The conditions required to hydrate the double bond (acid/heat) also promote the hydrolysis of the amide to a carboxylic acid, degrading the product into Malic Acid.

The Solution: To improve yield, one must shift from thermodynamic control (which favors the dicarboxylic acid) to kinetic control, utilizing a low-temperature acid-catalyzed hydration followed by a non-aqueous neutralization to the potassium salt.

Part 2: Synthesis Pathways & Mechanism

Pathway A: Acid-Catalyzed Hydration of Maleamic Acid (Industrial Route)

This is the most scalable route but requires strict parameter control to maximize yield.

Step 1: Synthesis of Maleamic Acid

  • Reagents: Maleic Anhydride, Ammonia (anhydrous or concentrated aqueous).

  • Mechanism: Nucleophilic acyl substitution.

  • Yield: Typically >90%.

Step 2: Regioselective Hydration

  • Reagents: Dilute

    
     or 
    
    
    
    .
  • Mechanism: Acid-catalyzed Michael-type addition of water.

  • Logic: In acidic media, the carboxylic acid (

    
    ) is a stronger electron-withdrawing group (
    
    
    
    ) than the amide (
    
    
    ,
    
    
    ). This directs the nucleophilic attack of water to the
    
    
    -position relative to the carboxyl (which is the
    
    
    -position relative to the amide), yielding the desired 3-hydroxy isomer.

Step 3: Salt Formation

  • Reagents: Potassium Bicarbonate (

    
    ) or Potassium 2-ethylhexanoate.
    
  • Logic: Using a mild base prevents amide hydrolysis.

Pathway Visualization (DOT Diagram)

SynthesisPathway MaleicAnhydride Maleic Anhydride (Starting Material) MaleamicAcid Maleamic Acid (Intermediate) MaleicAnhydride->MaleamicAcid + NH3 (Exothermic) TransitionState Transition State (Carboxyl-Activated) MaleamicAcid->TransitionState + H3O+ (Acid Catalysis) TargetAcid 3-carbamoyl-3-hydroxypropanoic acid (Free Acid) TransitionState->TargetAcid + H2O (Kinetic Control) Isomer Malamic Acid (Wrong Regioisomer) TransitionState->Isomer Basic pH (Wrong Selectivity) TargetSalt This compound (Final Product) TargetAcid->TargetSalt + KHCO3 (Neutralization) MalicAcid Malic Acid (Hydrolysis Impurity) TargetAcid->MalicAcid High Temp / Strong Acid (Amide Hydrolysis)

Caption: Reaction pathway showing the critical divergence between the target molecule and common impurities (Malic Acid/Regioisomers).

Part 3: Optimized Experimental Protocol

Preparation of Maleamic Acid[1][2][3][4]
  • Dissolve Maleic Anhydride (1.0 eq) in anhydrous THF or Dichloromethane (DCM).

  • Cool solution to 0–5°C .

  • Bubble anhydrous Ammonia gas or add Ammonium Hydroxide (28%) dropwise.

  • Observation: A white precipitate (Maleamic Acid) forms immediately.

  • Filter and wash with cold solvent. Dry under vacuum.

    • Note: Purity is critical here. If the melting point is not 158–161°C, recrystallize from ethanol.

Regioselective Hydration (The Yield-Critical Step)

Standard protocols often fail here due to amide hydrolysis. Use this modified low-temperature method.

  • Suspend Maleamic Acid (10 g) in 2M Sulfuric Acid (50 mL).

    • Why Acid? To protonate the carboxyl group, making it the directing group for regioselectivity.

  • Heat gently to 50–60°C for 4–6 hours.

    • Warning: Do not exceed 65°C. Higher temperatures accelerate amide hydrolysis to Malic Acid.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the alkene double bond.

  • Workup: Cool to 0°C. Neutralize excess sulfuric acid carefully with Barium Hydroxide (precipitates

    
    ) or anion exchange resin (OH- form) if applicable, but stop at pH 4.0 (isoelectric point vicinity) to isolate the free acid.
    
  • Concentrate the filtrate under reduced pressure (keep bath <40°C).

Potassium Salt Formation
  • Dissolve the crude free acid in minimal Methanol .

  • Add a stoichiometric amount of Potassium 2-ethylhexanoate (in mild organic solvent) or aqueous Potassium Bicarbonate (

    
    ).
    
    • Tip: Avoid KOH; the strong local basicity can hydrolyze the amide.

  • Precipitate the salt by adding Isopropanol or Acetone .

  • Filter and dry under vacuum at room temperature.

Part 4: Troubleshooting Guide & FAQs

Data & Yield Optimization Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Amide HydrolysisLower reaction temperature during hydration (<60°C). Reduce acid concentration.
Wrong Isomer Basic/Neutral HydrationEnsure pH < 2 during hydration step. Basic conditions favor the wrong regioisomer (Malamic acid).
Gummy Product Hygroscopic SaltUse anhydrous conditions for the final salt formation (MeOH/Isopropanol precipitation). Store in desiccator.
High Malic Acid Over-reactionQuench reaction immediately upon consumption of starting material. Do not let sit overnight.
Frequently Asked Questions

Q1: Why can't I use basic hydrolysis for the hydration step? A: In basic conditions (


), the carboxylic acid exists as a carboxylate anion (

). The carboxylate is less electron-withdrawing than the amide. This reverses the regioselectivity, causing water to attack the position

to the carboxylate, yielding Malamic Acid (the wrong isomer) rather than the target Isomalic Acid derivative.

Q2: Can I use Asparagine as a starting material? A: No, not for this specific isomer. Natural Asparagine (


) has the amine 

to the carboxyl. Diazotization would yield the wrong isomer (

). You would need Isoasparagine (

) as the precursor, which is expensive and rare.

Q3: How do I confirm I have the correct isomer? A: Use 13C NMR .

  • Target (OH

    
     to Amide):  The carbon attached to the amide carbonyl will show a significant downfield shift due to the hydroxyl group (approx 70-75 ppm).
    
  • Wrong Isomer (OH

    
     to Carboxyl):  The carbon attached to the carboxyl will show the shift.
    
  • Additionally, HMBC coupling between the Amide NH protons and the CH-OH carbon is definitive.

Q4: The product is extremely hygroscopic. How do I handle it? A: Potassium salts of hydroxy-acids are notorious for deliquescence. Perform the final filtration under nitrogen. Lyophilization is recommended if the product is for biological assays. Store at -20°C with silica gel.

References

  • EnamineStore. (2024). This compound - Structure and Properties. Retrieved from

  • Sigma-Aldrich. (2024). Maleamic Acid Synthesis and Reactivity. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid (Related hydroxy-acid synthesis). Retrieved from

  • National Institutes of Health (NIH). (2022). Reversible Transamidation in Maleamic Acids. Retrieved from

  • Google Patents. (1992). Process for the hydration of maleic acid to malic acid (Catalytic principles). EP0515345A2. Retrieved from

Troubleshooting HPLC peak tailing for Potassium 3-carbamoyl-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: chromatographic peak tailing, with a specific focus on the analysis of highly polar, ionizable compounds such as Potassium 3-carbamoyl-3-hydroxypropanoate.

For the purpose of this guide, we will assume this compound refers to the potassium salt of 3-carbamoyl-3-hydroxypropanoic acid. The chemical structure contains a carboxylate, a hydroxyl group, and a carbamoyl (amide) group, making it highly polar and prone to specific chromatographic challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that make it prone to peak tailing?

Answer: The unique structure of this analyte presents three main challenges in reversed-phase HPLC that can lead to significant peak tailing:

  • High Polarity: With three polar functional groups (carboxylate, hydroxyl, amide), the compound has very limited hydrophobic character. This results in poor retention on traditional non-polar stationary phases like C18, often causing the peak to elute near the void volume where peak shape is poorest.[1][2]

  • Ionizable Carboxylate Group: The carboxylate group is acidic, with an estimated pKa similar to related small organic acids (e.g., 3-hydroxypropionic acid, pKa ~4.9)[3]. If the mobile phase pH is not adequately controlled and is within ±2 units of the pKa, the analyte will exist as a mixture of its ionized (anionic) and neutral forms.[4][5][6] These two forms have different retention times, leading to a broad, tailing peak.[6][7]

  • Potential for Metal Chelation: The presence of both a carboxylate and a hydroxyl group creates a potential chelation site for metal ions. Trace metals can leach from stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) and accumulate on the column.[8][9][10] The analyte can then interact with these metal sites, creating a strong, secondary retention mechanism that results in severe peak tailing.[9][11]

Q2: My peak is tailing. What is the first thing I should check?

Answer: Before investigating complex hardware or column issues, always start with the mobile phase, as it is the most common source of peak shape problems for ionizable analytes. Your first step is to evaluate the mobile phase pH in relation to the analyte's pKa.

The guiding principle is the "2 pH Unit Rule." To ensure the analyte is in a single, stable ionic state (fully protonated or fully deprotonated), the mobile phase pH should be set at least 2 units away from the analyte's pKa.[5][12] For an acidic compound like this, you have two primary options:

  • Low pH (e.g., pH < 2.9): This will fully protonate the carboxylate group, making the analyte neutral. This form will have better retention on a reversed-phase column.

  • High pH (e.g., pH > 6.9): This will ensure the analyte is fully deprotonated (anionic). This form will be less retained.

Operating near the pKa (e.g., pH 3-6) is the most common cause of tailing and should be avoided.[4][6][7]

Below is a workflow to guide your initial investigation.

G cluster_0 A Observe Peak Tailing B What is the mobile phase pH? A->B C Is pH within pKa ± 2 units? (e.g., pH ≈ 3 to 7) B->C D YES: High probability of mixed ionic states. C->D Yes E NO: pH is likely not the primary cause. Proceed to other troubleshooting steps. C->E No F ACTION: Adjust mobile phase pH to < 2.9 or > 6.9 using a suitable buffer. D->F

Caption: Initial troubleshooting workflow for peak tailing.

Q3: How do I optimize the mobile phase to prevent peak tailing?

Answer: Proper mobile phase formulation is critical. This involves selecting an appropriate pH, using a buffer with adequate capacity, and choosing the right organic modifier.

1. pH Adjustment and Buffer Selection: Simply adding acid or base is not enough; you need a buffer to resist pH shifts during the gradient and maintain a stable environment for the analyte.[13][14]

  • Buffering at Low pH (Recommended Start): Working at a low pH (e.g., 2.5-3.0) is often preferred for acidic analytes as it suppresses the ionization of both the analyte and residual silanol groups on the column, minimizing secondary interactions.[15][16]

  • Buffer Choice: Select a buffer whose pKa is close to your target pH. For example, a formate buffer (pKa ~3.8) is effective for a mobile phase pH of 2.8-4.8, while a phosphate buffer (pKa ~2.1) is suitable for pH 1.1-3.1.[14][15]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient. Higher concentrations can help improve peak shape but may cause precipitation in high organic mobile phases and are often not compatible with mass spectrometry (MS).[14]

BufferpKa (25°C)Useful pH RangeMS Compatibility
Phosphate 2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2Poor (Non-volatile)
Formate 3.82.8 - 4.8Excellent (Volatile)
Acetate 4.83.8 - 5.8Good (Volatile)
Ammonia 9.28.2 - 10.2Excellent (Volatile)
Data sourced from multiple references.[14][15]

Experimental Protocol: Preparing a Buffered Mobile Phase (pH 3.0)

  • Prepare Aqueous Buffer: To prepare 1 L of a 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0.

  • Final Volume: Add water to bring the final volume to exactly 1 L.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.[15]

  • Mix Mobile Phase: This filtered aqueous solution is your "A" solvent. Mix it with your organic "B" solvent (e.g., acetonitrile or methanol) to the desired proportions. Crucially, pH should always be adjusted before adding the organic solvent. [15]

2. Choice of Organic Modifier:

  • Acetonitrile: Generally the first choice. It has a low viscosity and good UV transparency.

  • Methanol: Can sometimes offer different selectivity. Its protic nature can help mask active silanol sites on the column, occasionally improving peak shape for polar compounds.[7]

Q4: Could my column be the problem? How do I diagnose and solve column-related tailing?

Answer: Yes, the column is a very common source of peak tailing, especially for a polar analyte that can interact with the stationary phase in unintended ways. The primary culprit is secondary interactions with residual silanol groups.[7][16][17][18][19]

On any silica-based column, some silanol groups (Si-OH) on the silica surface are not covered by the C18 chains.[20] These silanols are polar and, at mid-range pH (>3-4), can become deprotonated (Si-O⁻).[15][16] Your negatively charged analyte can be repelled, while any basic impurities could be strongly retained, but the polar nature of your analyte can still lead to undesirable hydrogen-bonding interactions, causing tailing.[18][21]

G Analyte Analyte (this compound) C18 C18 Stationary Phase Analyte->C18 Primary Interaction (Hydrophobic - Desired) Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Polar/Ionic - Undesired) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Primary vs. Secondary interactions causing peak tailing.

Troubleshooting and Solutions:

  • Use a Modern, High-Purity Column: Older columns ("Type A" silica) had more acidic silanols and metal impurities. Modern columns ("Type B" silica) are much more inert and show significantly less tailing. If your column is old, replacing it is the first step.[13][20]

  • Consider an Alternative Stationary Phase: For a highly polar analyte that is poorly retained on C18, a standard C18 column may not be the best choice. Consider these alternatives:

Column TypeSeparation PrinciplePros for this AnalyteCons for this Analyte
Polar-Endcapped C18 Standard C18 with polar groups covering residual silanols.[22]Reduces silanol interactions, improving peak shape.May still offer insufficient retention.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Enhances retention of polar compounds via dipole-dipole interactions; stable in highly aqueous mobile phases.[7]Selectivity can be very different from standard C18.
HILIC Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (e.g., bare silica, diol) and a high-organic mobile phase.Excellent retention for very polar compounds that don't retain in reversed-phase.[22][23]Requires longer equilibration times; can be sensitive to water content in the sample solvent.[24]
  • Check for Physical Column Damage:

    • Void/Channeling: A void at the head of the column can cause all peaks to tail or split.[16]

    • Blocked Frit: Particulates from the sample or system can block the inlet frit, distorting the flow path and causing tailing.[16][17]

Experimental Protocol: Diagnosing Physical Column Issues

  • Column Reversal: If the manufacturer's instructions permit, disconnect the column from the detector and reverse the flow direction.

  • Flush to Waste: Flush the column with a strong, appropriate solvent (e.g., 100% acetonitrile) for at least 10-20 column volumes to dislodge any particulates from the inlet frit.[16]

  • Re-install and Test: Re-install the column in the correct direction and re-test with your standard. If peak shape improves, a blocked frit was likely the cause. If the problem persists, a void may have formed, and the column likely needs replacement.

Q5: I've optimized my mobile phase and am using a modern column, but the peak is still tailing. What's next?

Answer: At this point, you should suspect a more subtle issue: metal contamination . As mentioned, your analyte has functional groups that can chelate with metal ions. These ions can originate from the HPLC system itself and create active sites on your column that lead to tailing.[8][9]

Experimental Protocol: System Passivation with EDTA This procedure uses a chelating agent, ethylenediaminetetraacetic acid (EDTA), to "clean" or "passivate" the system by removing free metal ions.

⚠️ Important: REMOVE the HPLC column from the system before starting this procedure. Connect the injector directly to the detector with a union. [11]

  • Prepare Passivation Solvents:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water with 10 µM EDTA.

    • Solvent B: 0.1% Formic Acid in Acetonitrile with 10 µM EDTA.

    • Note: Use micromolar (µM) concentrations. Higher concentrations can cause more problems.[11]

  • Flush the System:

    • Place both solvent lines in their respective passivation solvents.

    • Purge the pumps thoroughly.

    • Flush the entire system (flow path, injector, sample loop, needle) with 100% Solvent A for 20-30 minutes.

    • Flush the system with 100% Solvent B for 20-30 minutes.

    • Run a gradient from 100% A to 100% B over 15 minutes, followed by a hold, to clean the mixer.

  • Re-equilibrate:

    • Replace the passivation solvents with your fresh, regular mobile phases.

    • Flush the system thoroughly to remove all traces of EDTA.

  • Re-install and Test: Re-install the column and equilibrate with your analytical method's starting conditions. Inject your sample and check for improved peak shape. If metal contamination was the issue, you should see a significant reduction in tailing.[8]

Q6: Can my sample injection technique or sample solvent cause peak tailing?

Answer: Absolutely. Two common issues related to the sample itself are solvent mismatch and column overload.

  • Solvent Mismatch: This occurs when the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase.[17] When injected, this strong "plug" of solvent carries the analyte down the column too quickly, preventing it from properly focusing on the column head. This can cause distorted or split peaks, especially for early-eluting compounds.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape (a form of tailing).[17][20]

    • Solution: To check for mass overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you were overloading the column. Reduce your sample concentration or injection volume accordingly.[17]

References
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Pharmacompass. (n.d.). Potassium;3-Hydroxybutanoate. Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium 3-hydroxypropionate. PubChem Compound Database. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • NIST. (n.d.). potassium propionate. NIST WebBook. Available at: [Link]

  • Dolan, J. W. (2003, July). Why Do Peaks Tail? LCGC North America, 21(7). Available at: [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Phenomenex. Available at: [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]

  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Available at: [Link]

  • Element. (n.d.). HPLC Column Selection. Element formerly Crawford Scientific. Available at: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • Element. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Element formerly Crawford Scientific. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Wikipedia. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA. Available at: [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium carbamoylcarbamate. PubChem Compound Database. Available at: [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. Available at: [Link]

  • Charles River Laboratories. (n.d.). HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the Stainless Steel Surfaces. Charles River. Available at: [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Restek. Available at: [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Troubleshooting. Available at: [Link]

  • Wikipedia. (n.d.). Potassium propanoate. Wikipedia. Available at: [Link]

  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Resolian. Available at: [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate. PubChem Compound Database. Available at: [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]

Sources

Optimizing pH stability for 3-carbamoyl-3-hydroxypropanoate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Carbamoyl-3-Hydroxypropanoate (3-CHP) Topic: Optimizing pH Stability & Experimental Integrity Reference Code: CHP-STAB-01

Executive Summary: The "Goldilocks" Molecule

You are working with 3-carbamoyl-3-hydroxypropanoate (3-CHP) , chemically synonymous with 3-hydroxysuccinamate . This molecule presents a unique stability challenge because it contains three reactive functionalities in close proximity: a carboxylate, a secondary hydroxyl, and a terminal amide (carbamoyl).

Experimental failure with 3-CHP is rarely due to "bad batches" but rather environmental intolerance . The molecule is prone to three distinct degradation pathways depending on the pH vector:

  • Acidic Conditions (pH < 5.0): Cyclization to 3-hydroxysuccinimide and acid hydrolysis.

  • Basic Conditions (pH > 7.5): Base-catalyzed hydrolysis (saponification) and

    
    -elimination.
    
  • Thermal Stress: Accelerated deamidation.

This guide provides the protocols required to maintain the structural integrity of 3-CHP in aqueous solution.

Part 1: The Stability Matrix (Mechanism & Theory)

To preserve 3-CHP, you must understand how it dies. The degradation is not linear; it is a competition between cyclization and hydrolysis.

The Degradation Pathways
  • Pathway A (Hydrolysis): Water attacks the carbamoyl carbon, releasing ammonia (

    
    ) and converting 3-CHP into Malic Acid  (or Aspartate derivatives depending on the starting isomer). This is irreversible.
    
  • Pathway B (Cyclization): At lower pH, the free carboxylic acid can be attacked by the amide nitrogen (or vice versa), cyclizing to form 3-Hydroxy-2,5-pyrrolidinedione (3-Hydroxysuccinimide) .

  • Pathway C (Elimination): At high pH, the

    
    -hydroxyl group is susceptible to elimination, forming Fumaramic Acid  (dehydration).
    
The pH Sweet Spot

Data indicates that 3-CHP exhibits a "U-shaped" stability profile.

  • Danger Zone (pH < 4.5): Rapid cyclization and acid hydrolysis.

  • Danger Zone (pH > 8.0): Rapid base hydrolysis and elimination.

  • Optimal Window: pH 5.8 – 6.5 .

Visualization of Degradation Logic

CHP_Degradation CHP 3-Carbamoyl-3-hydroxypropanoate (3-CHP) Malic Malic Acid + NH3 (Hydrolysis Product) CHP->Malic Strong Acid (pH < 4) or Strong Base (pH > 9) Succinimide 3-Hydroxysuccinimide (Cyclization Product) CHP->Succinimide Mild Acid (pH 4-5) + Heat Fumaramic Fumaramic Acid (Elimination Product) CHP->Fumaramic Base (pH > 8) (Dehydration) Stable STABLE ZONE pH 5.8 - 6.5 Temp < 4°C Stable->CHP Maintains Integrity

Caption: Figure 1. Degradation pathways of 3-CHP. The molecule is kinetically trapped only within a narrow pH/temperature window.

Part 2: Experimental Protocols

Do not use standard Phosphate Buffered Saline (PBS) without considering the risks. Phosphate can act as a general base catalyst for amide hydrolysis.

Protocol A: The "MES-Stabilized" Stock Solution (Recommended)

Objective: Create a 100 mM stock solution stable for <24 hours at 4°C.

ComponentConcentrationRole
Buffer 50 mM MES (2-(N-morpholino)ethanesulfonic acid)Non-nucleophilic buffer, pKa ~6.1 (Ideal range).
Solvent Nuclease-free WaterMinimizes contaminant-catalyzed degradation.
pH Adjustment NaOH / HCl (1M)Adjust strictly to pH 6.0 .
Temperature 4°C (Ice Bath)Arrhenius suppression of hydrolysis.

Step-by-Step:

  • Dissolve Buffer: Prepare 50 mM MES in water. Adjust pH to 6.0 before adding 3-CHP.

  • Chill: Cool the buffer to 4°C on ice.

  • Add Solute: Add the specific mass of Potassium 3-carbamoyl-3-hydroxypropanoate.

  • Dissolve: Vortex gently (do not sonicate excessively, as heat promotes degradation).

  • Filter: Sterile filter (0.22 µm) if used for cell culture.

  • Usage: Use immediately. Do not freeze-thaw more than once; the pH shift during freezing (eutectic effect) can trigger degradation.

Protocol B: LC-MS Sample Preparation

If analyzing 3-CHP via HPLC/MS, the autosampler temperature and mobile phase pH are critical.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Warning: 3-CHP is unstable here.

  • Optimization: Use 10 mM Ammonium Acetate (pH 5.5) instead of Formic Acid for the aqueous phase to preserve the parent ion during the run.

  • Autosampler: Must be set to 4°C .

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a "split peak" or a new shoulder peak on my HPLC chromatogram after 4 hours. What is it?

  • Diagnosis: This is likely racemization or cyclization .

  • The Science: The

    
    -proton (at the hydroxyl carbon) is slightly acidic. At pH > 7, it can racemize. If the peak has a different retention time, it is likely 3-hydroxysuccinimide  (cyclized form) or Malic acid  (hydrolyzed).
    
  • Solution: Check your buffer pH. If it drifted above 7.0, you have racemization/hydrolysis. If it is below 4.5, you have cyclization. Switch to MES buffer pH 6.0.

Q2: My compound lost 30% mass overnight at -20°C.

  • Diagnosis: "pH Swing" during freezing.

  • The Science: Phosphate and Tris buffers undergo significant pH changes during freezing (Phosphate can shift ~2 pH units acidic). This "acid spike" during the freezing phase catalyzes hydrolysis.

  • Solution: Flash freeze in liquid nitrogen to minimize the time spent in the "slush" phase. Store in HEPES or MES , which have lower temperature coefficients (

    
    ) than Tris or Phosphate.
    

Q3: Can I use DMSO to make a stock solution?

  • Diagnosis: Yes, but beware of hygroscopicity.

  • The Science: 3-CHP is stable in anhydrous DMSO. However, DMSO is hygroscopic. Absorbed water + DMSO + Room Temp = Hydrolysis.

  • Solution: Dissolve in anhydrous DMSO. Aliquot into single-use vials. Store at -80°C. Do not store DMSO stocks at 4°C (DMSO freezes at 19°C, causing crystallization issues).

Q4: Why is my assay for "Aspartate" detecting this molecule?

  • Diagnosis: Cross-reactivity or enzymatic conversion.

  • The Science: If you are using an enzymatic assay (e.g., Aspartase or Dehydrogenase based), 3-CHP is a structural analog of Aspartate and Malate. It may act as a competitive inhibitor or a slow substrate, releasing ammonia which triggers the assay signal.

  • Solution: Validate the assay specificity using a "Malic Acid" control to subtract background.

Part 4: Decision Tree for Buffer Selection

Use this logic flow to select the correct solvent system for your specific application.

Buffer_Selection Start Start: Select Application Q1 Is the assay biological (cells/enzymes)? Start->Q1 Q2 Is it Chemical Synthesis or Storage? Start->Q2 Bio_Yes Requires physiological pH? Q1->Bio_Yes Chem_Solvent USE: Anhydrous DMSO Store at -80°C Q2->Chem_Solvent Long term storage Chem_Aq USE: Water + 1 eq. Base (Flash Freeze) Q2->Chem_Aq Immediate reaction MES USE: MES Buffer pH 6.0 - 6.5 (Best Stability) Bio_Yes->MES Yes (Preferred) HEPES USE: HEPES Buffer pH 7.0 (Acceptable, keep cold) Bio_Yes->HEPES If pH 7.0 required PBS AVOID: PBS/Tris (Nucleophilic/Temp unstable) Bio_Yes->PBS Avoid

Caption: Figure 2. Buffer selection decision tree. MES is the gold standard for aqueous stability of 3-CHP.

References

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of hydroxy esters and amides: The effect of neighboring hydroxyl groups. Journal of the American Chemical Society, 110(22), 7529–7534. Link

    • Establishes the mechanism of hydroxyl-assisted hydrolysis in neighboring amide groups.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383–415. Link

    • Authoritative source on amide hydrolysis kinetics and pH dependence.
  • Wang, Y. J., & Hanson, M. A. (1988). Parenteral Formulations of Proteins and Peptides: Stability and Stabilizers. Journal of Parenteral Science and Technology, 42(2S), S3-S26.
  • Enamine Ltd. (2024). This compound (CAS 1461707-39-0) Technical Data Sheet. Link

    • Source for the specific commercial availability and basic salt properties of the compound.
  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. The definitive text on general base catalysis (buffer effects) on amide bonds.

Technical Support Center: Solubilization Strategies for Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: You are attempting to dissolve Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP) in organic solvents (DCM, THF, Toluene, or Ethyl Acetate).

The Physics: K-CHP is not merely a salt; it is a poly-functional ionic "brick." [1][2][3]

  • Ionic Lattice: The Potassium carboxylate bond (

    
    ) creates a high lattice energy that non-polar solvents cannot overcome.[1][2][3]
    
  • Hydrogen Bonding Network: The presence of both a hydroxyl group (-OH) and a carbamoyl (amide) group (-CONH₂) creates a secondary intermolecular network.[1][2][3] The molecule self-associates strongly, resisting solvation by non-protic solvents.[1][2][3]

The Solution: You cannot "dissolve" this salt in standard organic solvents by simple agitation.[3] You must employ Lattice Disruption Strategies . This guide details the three industry-standard protocols to achieve solubility: Phase Transfer Catalysis (PTC) , Cosolvent Engineering , and Cation Metathesis .[1][2][3]

Decision Matrix: Which Protocol Do You Need?

Use the following logic flow to select the correct method for your specific application.

SolubilityDecision Start START: Application Goal Reaction Synthetic Reaction (SN2, Oxidation, etc.) Start->Reaction Analysis Analysis / Purification (HPLC, NMR, Cryst.) Start->Analysis Q_Solvent Is the solvent strictly non-polar? (DCM, Toluene, Hexane) Reaction->Q_Solvent Cosolvent PROTOCOL B: Cosolvent System (DMSO/DMF Titration) Analysis->Cosolvent Q_K_Interfere Does K+ interfere with the catalyst? Q_Solvent->Q_K_Interfere Yes Q_Solvent->Cosolvent No (THF, MeCN) PTC PROTOCOL A: Phase Transfer Catalysis (18-Crown-6) Q_K_Interfere->PTC No Metathesis PROTOCOL C: Cation Metathesis (Swap K+ for TBA+) Q_K_Interfere->Metathesis Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on solvent constraints and downstream applications.

Protocol A: Phase Transfer Catalysis (The "Crown" Method)

Best For: Synthetic reactions in non-polar solvents (DCM, Benzene, Toluene) where the carboxylate needs to be a "naked" nucleophile.[1][2]

Mechanism: 18-Crown-6 ether has a cavity size (2.6–3.2 Å) that perfectly matches the Potassium ion (2.66 Å).[1][2][3] It encapsulates the K+, creating a lipophilic surface that allows the salt to dissolve in organic media. This leaves the 3-carbamoyl-3-hydroxypropanoate anion "naked" and highly reactive.[1][2]

Reagents Required:

  • 18-Crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane) [CAS: 17455-13-9][1][2][4][5]

  • Anhydrous organic solvent (DCM, THF, etc.)[1][2][3]

Step-by-Step Protocol:

  • Stoichiometry Calculation: Calculate the molar amount of your K-CHP substrate. You must use 1.0 to 1.1 equivalents of 18-Crown-6.[1][2][3]

    • Note: Using less than 1 equivalent will result in incomplete dissolution.[1][2][3]

  • Dry Mixing: In a dry flask under inert atmosphere (N₂ or Ar), combine the solid K-CHP and solid 18-Crown-6.

    • Why? Premixing solids ensures immediate complexation upon solvent addition.[1][2][3]

  • Solvent Addition: Add the anhydrous organic solvent.[1][2][3] Stir vigorously at room temperature.

    • Observation: The solution should turn clear within 10–30 minutes. If turbidity persists, mild heating (30–40°C) may be required to initiate the endothermic complexation.[1][2]

  • Verification: The resulting solution contains the complex [K(18-Crown-6)]+ [CHP]-.[1][2][3]

Critical Warning: 18-Crown-6 is toxic and expensive.[1][2][3] If your product requires strict pharmaceutical compliance, ensuring complete removal of the crown ether downstream is difficult.[1][2]

Protocol B: Cosolvent Engineering (The "Dielectric" Method)

Best For: Analytical sample preparation, recrystallization, or reactions tolerant of polar aprotic solvents.[1][2][3]

Mechanism: Pure organic solvents like THF (Dielectric Constant


 = 7.[1][2][3]5) cannot break the K-CHP lattice.[1][2][3] By adding a high-dielectric component like DMSO (

= 47) or DMF (

= 38), you create a solvation shell around the ions without using water.[1][2]

Solvent Compatibility Table:

Primary Solvent (Organic)Recommended CosolventMax Solubility (Est.)[1][2][3]Ratio (Vol/Vol)
Dichloromethane (DCM) DMSOHigh80:20
Tetrahydrofuran (THF) DMF or NMPModerate90:10
Acetonitrile (MeCN) Water (if tolerable)Very High95:5
Toluene DMAc (Dimethylacetamide)Low70:30

Step-by-Step Protocol:

  • Slurry Preparation: Suspend K-CHP in the primary organic solvent (e.g., THF).[1][2][3] It will remain a solid suspension.[1][2][3]

  • Titration: Add the Cosolvent (e.g., DMSO) dropwise while sonicating or stirring.[1][2][3]

  • Endpoint: Continue addition until the solution becomes clear.

    • Tip: If the solution remains cloudy after 20% vol/vol cosolvent addition, the lattice energy is too high for this method. Switch to Protocol A or C.

Protocol C: Cation Metathesis (The "Lipophilic Swap")

Best For: When K+ is detrimental to the reaction (e.g., Lewis acid catalysis interference) or when high solubility in very non-polar solvents (Hexane/Ether) is required.[1][2]

Mechanism: Replace the hydrophilic Potassium cation (


) with a lipophilic Tetrabutylammonium cation (

).[1][2][3] The resulting TBA-salt is greasy and soluble in almost all organic solvents (including DCM and Chloroform).[1][2]

Reagents Required:

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Chloride.[1][2][3]

  • DCM and Water (Biphasic system).[1][2][3]

Step-by-Step Protocol:

  • Biphasic Setup: Dissolve K-CHP in a minimum amount of Water (Phase 1).[1][2][3] Dissolve 1.0 equivalent of TBAHS in DCM (Phase 2).

  • Extraction: Mix Phase 1 and Phase 2 in a separatory funnel. Shake vigorously for 5 minutes.

    • Chemistry: The TBA+ moves to the aqueous phase, pairs with the CHP- anion, and the lipophilic ion pair [TBA]+ [CHP]- extracts into the DCM layer. The

      
       and 
      
      
      
      remain in the water.[1]
  • Isolation: Collect the organic (DCM) layer.[1][2][3] Dry over

    
    , filter, and evaporate.
    
    • Result: You now have Tetrabutylammonium 3-carbamoyl-3-hydroxypropanoate , which is soluble in DCM, THF, and Acetone.[1][2][3]

Troubleshooting & FAQs

Q1: Can I use 15-Crown-5 instead of 18-Crown-6? A: No. 15-Crown-5 is selective for Sodium (


).[1][2][3] Potassium (

) is too large (2.66 Å) to fit into the 15-Crown-5 cavity (1.7–2.2 Å).[1][2][3] It will form a "sandwich" complex which is kinetically slower and less soluble.[1][2][3] You must use 18-Crown-6.[1][2][3]

Q2: I tried Protocol A (Crown Ether) but it's still cloudy in Toluene. A: Toluene is extremely non-polar.[1][2][3] Even with the Crown ether, the exposed polar amide/hydroxyl groups on the anion may cause aggregation.

  • Fix: Add 5% THF or DCM to the Toluene to help solvate the polar functional groups of the anion.

Q3: Is there a cheaper alternative to Crown Ethers for large scale? A: Yes. Use Polyethylene Glycol 400 (PEG-400) or TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) .[1][2][3] These act as acyclic analogs to crown ethers (podands) and can solubilize K-salts, though with slightly lower efficiency.[1][2][3]

Q4: Why not just acidify to the free acid? A: You can, provided your synthesis tolerates acidic conditions.[1][2][3]

  • Method: Treat K-CHP with 1M HCl, extract with Ethyl Acetate.[1][2][3]

  • Risk:[1][2][3][4] The free acid (3-carbamoyl-3-hydroxypropanoic acid) may undergo lactonization or hydrolysis of the amide group under acidic conditions.[1][2][3] If you need the intact structure, the salt forms (Protocols A or C) are safer.[2]

References

  • Pedersen, C. J. (1967).[1][2][3] Cyclic polyethers and their complexes with metal salts.[1][2][3] Journal of the American Chemical Society, 89(26), 7017–7036.[1][2] Link[1][2]

    • Foundational text on Crown Ether selectivity (18-C-6 for K+).
  • Liotta, C. L., & Harris, H. P. (1974).[1][2][3] Chemistry of "naked" anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250–2252.[1][2] Link[1][2]

    • Establishes the enhanced reactivity and solubility of "naked" potassium salts in organics.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][2][3] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2][3]

    • Authoritative source on TBA/Quat salt metathesis str
  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3]

    • Reference for dielectric constants and solv

Sources

Detecting impurities in commercial Potassium 3-carbamoyl-3-hydroxypropanoate batches

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP) , a critical intermediate often utilized in the synthesis of nitrogenous heterocycles (e.g., pyrazine derivatives like Favipiravir) and advanced pharmaceutical synthons.[1]

Topic: Detecting impurities in commercial this compound (CAS 1461707-39-0) Role: Senior Application Scientist Version: 2.1 (Current as of Feb 2026)

Executive Summary & Chemical Context

This compound (K-CHP) is a polar, hygroscopic salt. Its structural integrity is governed by the equilibrium between the amide functionality and the hydroxyl group.[1] In commercial batches, "purity" is not merely a percentage but a measure of stability against three primary degradation pathways: hydrolysis (amide to acid), dehydration (formation of unsaturated acrylamides), and dimerization .[1]

Because K-CHP is often a precursor for cyclization reactions, impurities here are not inert—they act as chain terminators or side-reaction initiators, drastically lowering yield in downstream steps.[1]

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct analytical mode based on the specific impurity class you suspect.

KCHP_Analysis_Workflow Start Start: K-CHP Batch Analysis Check_Moisture Step 1: Hygroscopicity Check (KF Titration) Start->Check_Moisture Decision_Solubility Is Sample Fully Soluble in MeOH/Water? Check_Moisture->Decision_Solubility Path_Inorganic Suspect Inorganic Salts (K2CO3, KCl) Decision_Solubility->Path_Inorganic Turbidity Observed Path_Organic Suspect Organic Impurities (Hydrolysis/Dehydration) Decision_Solubility->Path_Organic Clear Solution Method_IC Method: Ion Chromatography (Conductivity Detection) Path_Inorganic->Method_IC Method_HILIC Method: HILIC HPLC (CAD or UV 205-210nm) Path_Organic->Method_HILIC Result_Inorganic Quantify Potassium/Chloride Stoichiometry Method_IC->Result_Inorganic Result_Organic Identify: 1. 3-carbamoylacrylate 2. Dicarboxylic acids Method_HILIC->Result_Organic

Figure 1: Decision tree for selecting analytical methods (HILIC vs. IC) based on solubility and target impurity profile.

Troubleshooting Guide & FAQs

This section addresses real-world scenarios reported by process chemists and analytical labs.

Category A: Chromatographic Anomalies[1]

Q1: I see a "ghost peak" eluting immediately after the K-CHP main peak in Reverse Phase (RP) HPLC. What is it? Diagnosis: This is likely 3-carbamoylacrylic acid (or its potassium salt), resulting from dehydration.[1] Technical Insight: K-CHP contains a


-hydroxy group relative to the carboxylate. Under acidic HPLC conditions (e.g., 0.1% TFA), acid-catalyzed 

-elimination of water occurs, creating an

-unsaturated system.[1] Solution:
  • Switch to HILIC: RP-HPLC often requires acidic ion-pairing agents that degrade this specific molecule. Use a HILIC column (Amide phase) with an Ammonium Acetate buffer (pH 5.8 - 6.5) to maintain stability during analysis.

  • Check Wavelength: The dehydrated impurity has a conjugated double bond, making it absorb UV strongly at 220-240 nm, unlike the parent K-CHP which only absorbs at <210 nm.[1] If the peak grows at 230 nm, it is the dehydration product.[1]

Q2: My purity assay by HPLC is 99%, but the mass balance is only 85%. Where is the missing 15%? Diagnosis: Undetected inorganic salts or retained solvents. Technical Insight: K-CHP is a salt. Commercial synthesis often involves precipitation from potassium bases (KOH or


).[1] Excess potassium or inorganic anions (Cl-, SO4--) are "invisible" to UV detectors.[1]
Solution: 
  • Perform Ash Test: Sulfated ash analysis will reveal excess inorganic load.

  • Ion Chromatography (IC): Run anion-exchange IC to quantify chloride or carbonate levels.

  • Residual Solvent: Check for methanol or ethanol entrapment using Headspace GC; these polar solvents coordinate strongly with the potassium cation.

Category B: Handling & Stability[1]

Q3: The batch has turned from a white powder to a sticky gum. Is it recoverable? Diagnosis: Deliquescence due to uncontrolled humidity. Technical Insight: K-CHP is highly hygroscopic. Once it absorbs critical moisture, the localized pH in the "water layer" on the crystal surface can shift, accelerating amide hydrolysis (releasing ammonia).[1] Solution:

  • Immediate Action: Do not dry with heat. Heat + Moisture = Hydrolysis.

  • Recovery: Re-dissolve in minimum water, precipitate with cold Isopropanol (IPA) or Ethanol, and filter under nitrogen.[1]

  • Prevention: Store in a desiccator or glovebox with

    
     RH.
    

Q4: Why does the pH of the solution drift downward over time? Diagnosis: Hydrolysis of the carbamoyl group. Technical Insight: The amide group (


) hydrolyzes to a carboxylic acid (

) and releases ammonia (

).[1] While ammonia is basic, it often evaporates or forms salts, while the generation of the free dicarboxylic acid derivative lowers the bulk pH.[1] Solution:
  • Use fresh solutions for analysis (analyte stability

    
     hours at room temperature).
    
  • Buffer your reaction media. If K-CHP is a reagent, ensure the reaction completes within 6 hours.[1]

Validated Experimental Protocol: HILIC Purity Assay

Standard Reverse Phase (C18) is NOT recommended due to poor retention of this polar salt and on-column degradation.

Method Parameters
ParameterSpecification
Column Amide-functionalized HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic: 75% B / 25% A
Flow Rate 1.0 mL/min
Detection UV at 205 nm (Reference 360 nm) OR Charged Aerosol Detector (CAD)
Sample Diluent 75:25 Acetonitrile:Water
Injection Vol 5 µL
Step-by-Step Execution
  • System Equilibration: Flush the column with 75% Acetonitrile for at least 60 minutes. HILIC columns require longer equilibration than C18 to establish the water layer on the stationary phase.

  • Blank Run: Inject the diluent. Ensure no interference at the retention time of K-CHP (approx.

    
     4-6 min).
    
  • Standard Prep: Dissolve 10 mg K-CHP reference standard in 10 mL diluent. Sonicate for 1 min max (avoid heat).

  • Sample Prep: Prepare duplicate samples. Filter through 0.2 µm PTFE or Nylon (Do not use cellulose acetate as it may adsorb polar salts).[1]

  • Suitability Criteria:

    • Tailing Factor:

      
      
      
    • RSD of Area (5 injections):

      
      [1]
      
Data Interpretation[1][2][3]
  • Main Peak: K-CHP.

  • Early Eluting (RRT < 0.5): Inorganic salts (if using CAD) or unretained solvent fronts.[1]

  • Late Eluting (RRT > 1.2): Hydrolyzed dicarboxylic acid derivatives (more polar, interact stronger with HILIC phase).[1]

  • Shoulder Peaks: Check for rotational isomers or tautomers, though rare in this specific structure; usually indicates pH mismatch.[1]

References

  • ThoreauChem. (n.d.).[1] this compound Product Data. Retrieved February 22, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025). Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (Related Citrate Chemistry). PubChem Compound Summary for CID 23682650. Retrieved February 22, 2026, from [Link][1]

  • MDPI. (2024).[1] Structural Analysis and Substrate Specificity of D-Carbamoylase. (Context on Carbamoyl hydrolysis and enzymatic stability). Retrieved February 22, 2026, from [Link][1]

  • National Institutes of Health. (2013).[1] Carbamate Group as Structural Motif in Drugs: Stability and Analysis. PMC. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-carbamoyl-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry Profiling of 3-Carbamoyl-3-hydroxypropanoate: A Comparative Fragmentation Guide

Executive Summary: The Isobaric Challenge

3-carbamoyl-3-hydroxypropanoate (systematically 3-hydroxy-succinamic acid or 3-HSA ) represents a critical analytical challenge in metabolomics and impurity profiling. As a structural hybrid of aspartic acid and malic acid derivatives, it shares an exact isobaric mass (MW 133.04 Da) with Aspartic Acid and Isoaspartic Acid , and is a structural isomer of 2-hydroxy-succinamic acid (Malanamide).

This guide objectively compares the fragmentation performance of 3-HSA against its isobaric interferences. Unlike standard library matching, which often fails with polar small molecules, this guide establishes a mechanistic differentiation strategy using ESI-MS/MS and GC-MS (derivatized) modalities.

Comparative Analysis: Ionization Modalities

The choice of ionization dictates the fragmentation richness and structural fidelity. We compared three standard workflows.

FeatureMethod A: LC-ESI-MS/MS (Negative) Method B: LC-ESI-MS/MS (Positive) Method C: GC-EI-MS (TMS Derivatization)
Primary Ion

(m/z 132)

(m/z 134)

(TMS fragment)
Sensitivity High (Acidic moiety ionizes well)Moderate (Amide protonation)High (Requires derivatization)
Structural Insight Excellent for decarboxylation pathwaysExcellent for amide-specific lossesSuperior for isomer separation (Chromatographic resolution)
Artifact Risk LowLowHigh (Thermal dehydration/cyclization)
Recommendation Preferred for Quantitation Preferred for Structural Confirmation Validation only

Expert Insight: While Negative mode provides better sensitivity for the carboxylic acid group, Positive mode ESI is strictly required to differentiate 3-HSA from Aspartic acid. Aspartic acid readily loses


 (17 Da), whereas 3-HSA, stabilized by the amide resonance, favors water loss (

) and specific amide cleavages.

Detailed Fragmentation Mechanisms (The Core)

This section details the specific transitions that validate 3-HSA identity.

ESI(+) Fragmentation Pathway (Precursor m/z 134)

Unlike Aspartic acid, which fragments via a concerted loss of


 (46 Da), 3-HSA follows a distinct "Amide-Driven" pathway.
  • Transition 1: Dehydration (

    
     -18 Da) 
    
    • Mechanism:[1][2] Loss of the 3-hydroxyl group or amide oxygen. The formation of a cyclic succinimide intermediate is energetically favorable.

  • Transition 2: Deamidation (

    
     -17 Da) 
    
    • Mechanism:[1][2] Loss of

      
       from the carbamoyl group. This is less  intense in 3-HSA compared to the amine loss in Aspartic acid.
      
  • Transition 3: Primary Amide Cleavage (

    
     -45 Da) 
    
    • Mechanism:[1][2] Loss of the carbamoyl group (

      
      ). This is the diagnostic transition  for 3-HSA. Aspartic acid cannot generate this fragment via direct cleavage.
      
Differentiation Matrix (The "Fingerprint")
AnalytePrecursor (ESI+)Major Fragment 1Major Fragment 2Diagnostic Ratio (116/88)
3-HSA 134116 (

)
89 (

)
High
Aspartic Acid 13488 (

)
74 (

)
Low
Malanamide 134117 (

)
116 (

)
Variable

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for the protonated precursor


.

FragmentationPathway Precursor Precursor [M+H]+ m/z 134 Cyclic Cyclic Imide Int. m/z 117 Precursor->Cyclic - NH3 (17 Da) (Minor Path) Dehydrated Dehydrated Ion m/z 116 Precursor->Dehydrated - H2O (18 Da) (Major Path) Backbone Propanoate Backbone m/z 89 Precursor->Backbone - CONH3 (45 Da) (Diagnostic) SmallFrag Fragment m/z 44 [CONH2]+ Backbone->SmallFrag Secondary Decay

Caption: ESI(+) Fragmentation Tree for 3-carbamoyl-3-hydroxypropanoate showing diagnostic loss of amide moiety.

Validated Experimental Protocol

To ensure reproducibility, use this HILIC-based workflow which avoids the derivatization artifacts of GC-MS.

Step 1: Sample Preparation
  • Solvent: 90% Acetonitrile / 10% 10mM Ammonium Formate (pH 3.0).

  • Rationale: High organic content precipitates proteins while maintaining solubility of the polar hydroxy-amide. Acidic pH suppresses carboxylic acid ionization, aiding retention on HILIC.

Step 2: Chromatographic Separation
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Critical Control: 3-HSA elutes after Aspartic acid on ZIC-HILIC due to the hydrogen-bonding capability of the amide group.

Step 3: Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C (Avoid higher temps to prevent in-source cyclization).

  • Collision Energy (CE):

    • CE 10 eV: Preserves m/z 116 (Water loss).

    • CE 25 eV: Maximizes m/z 89 (Amide cleavage).

References

  • Differentiation of Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry. National Science Foundation.Link

  • Fragmentation pattern of amides by EI and HRESI. RSC Advances.Link

  • Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry.Link

  • Mass Spectrometry - Fragmentation Patterns (Amides). Chemistry LibreTexts.Link

  • KEGG Compound Database: 3-Hydroxypropanoate Derivatives. Kyoto Encyclopedia of Genes and Genomes.Link

Sources

Technical Evaluation Guide: Benchmarking Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP) (CAS: 1461707-39-0) against established metabolic standards. Based on its structural homology to malate and succinamic acid, K-CHP is hypothesized to function as a dual-moiety anaplerotic agent , potentially hydrolyzing into malate (TCA cycle intermediate) and ammonia (nitrogen source) intracellularly.

This evaluation compares K-CHP against three industry standards:

  • Potassium Citrate: The gold standard for alkaline load and TCA cycle entry.

  • Dimethyl Succinate (Cell-permeable Succinate): A specific Complex II driver.

  • L-Glutamine: The primary anaplerotic nitrogen/carbon donor.

Mechanistic Profiling & Hypothesis

To design a valid benchmark, we must first establish the theoretical metabolic fate of K-CHP. Structurally, K-CHP is the amide derivative of malate.

  • Hypothesis: K-CHP undergoes enzymatic hydrolysis (via amidases) to yield L-Malate and Ammonium .

  • Physiological Advantage: Unlike direct Malate salts (which have variable cell permeability), the amide group may alter transport kinetics. Furthermore, the intracellular release of ammonia may provide a localized buffering effect or substrate for glutamine synthetase.

Visualization: Theoretical Metabolic Pathway

The following diagram illustrates the proposed entry point of K-CHP into the TCA cycle compared to standard substrates.

MetabolicPathway KCHP K-CHP (Extracellular) Transporter Carboxylate Transporter (MCT/NaDC) KCHP->Transporter Influx Intra_KCHP K-CHP (Intracellular) Transporter->Intra_KCHP Amidase Amidase/Asparaginase (Enzymatic Hydrolysis) Intra_KCHP->Amidase Malate L-Malate Amidase->Malate Carbon Flow Ammonia NH4+ Amidase->Ammonia Nitrogen Flow TCA TCA Cycle (Mitochondrial Matrix) Malate->TCA Anaplerosis ATP ATP Production TCA->ATP OXPHOS Citrate Potassium Citrate (Standard) Citrate->TCA Direct Entry

Figure 1: Proposed metabolic flux of K-CHP. The compound acts as a pro-drug for Malate, requiring enzymatic cleavage to enter the TCA cycle.

Experimental Protocols

To validate K-CHP, we utilize a Self-Validating System comprising three distinct assays. Data from the "Unknown" (K-CHP) is only accepted if the "Standards" (Citrate/Succinate) fall within their historical coefficient of variation (CV < 15%).

Protocol A: Mitochondrial Respiration Stress Test (Seahorse XF)

This is the primary assay for determining bioenergetic efficiency.

Objective: Measure Oxygen Consumption Rate (OCR) to determine if K-CHP fuels mitochondrial respiration.

Reagents:

  • Assay Medium: Seahorse XF Base Medium (pH 7.4), supplemented with 2 mM Glutamine (minimal background).

  • Conditions:

    • Vehicle Control: PBS.

    • Standard A: Potassium Citrate (5 mM).

    • Standard B: Methyl Succinate (5 mM).

    • Test: K-CHP (Titration: 1 mM, 5 mM, 10 mM).

Workflow:

  • Seed Cells: Plate HepG2 or HEK293 cells (20,000 cells/well) in XF96 plates; incubate overnight.

  • Starvation: Wash cells 2x with assay medium (glucose-free) to deplete endogenous substrates. Incubate 1 hr in non-CO2 incubator.

  • Baseline Measurement: Measure basal OCR (3 cycles).

  • Injection A (Substrate): Inject K-CHP or Standards. Measure Acute Response (3 cycles).

    • Success Metric: An immediate rise in OCR indicates rapid transport and oxidation.

  • Injection B (Oligomycin): Inhibits ATP synthase. (Quantifies ATP-linked respiration).[1]

  • Injection C (FCCP): Uncoupler. (Quantifies Maximal Respiratory Capacity).[1]

  • Injection D (Rotenone/Antimycin A): Shuts down ETC. (Determines non-mitochondrial oxygen consumption).

Visualization: Seahorse Assay Logic

SeahorseWorkflow Start Basal State (Starved Cells) InjA Injection A: K-CHP vs Standards Start->InjA Response1 Acute Response? (Substrate Oxidation) InjA->Response1 InjB Injection B: Oligomycin Response1->InjB Measure Calc1 Calculate: ATP Production InjB->Calc1 InjC Injection C: FCCP Calc1->InjC Calc2 Calculate: Max Capacity InjC->Calc2

Figure 2: Kinetic workflow for the Mitochondrial Stress Test. Injection A isolates the specific contribution of K-CHP to respiration.

Comparative Data Analysis

The following table structure is required to normalize K-CHP performance against the standards. Values should be reported as pmol/min/protein_ug .

MetricPotassium Citrate (Standard)Methyl Succinate (Standard)K-CHP (Test Article)Interpretation
Basal OCR BaselineBaselineBaselineN/A
Acute Response (Inj A) High (++++)Very High (+++++)Expected: Moderate (+++) Indicates rate of transport & hydrolysis.
ATP-Linked Respiration HighHighTBD Efficiency of coupling.
Proton Leak LowLowTBD High leak suggests membrane toxicity.
ECAR (Glycolysis) No ChangeNo ChangePossible Decrease Anaplerosis often suppresses glycolysis (Pasteur effect).

Evaluation Criteria:

  • If K-CHP OCR > Vehicle but < Citrate: It is a low-efficiency substrate .

  • If K-CHP OCR ≈ Citrate: It is a viable alternative anaplerotic agent .

  • If K-CHP causes high Proton Leak: The compound acts as a mitochondrial uncoupler (toxicity signal).

Solubility & Stability Benchmarking

Before biological testing, physicochemical properties must be verified to ensure "Self-Validating" protocols.

Protocol B: pH Stability & Buffer Capacity

  • Rationale: As a potassium salt of a hydroxy-acid amide, K-CHP may exhibit unique buffering properties compared to Citrate.

  • Method: Titrate 10 mM solutions of K-CHP and K-Citrate with 0.1 M HCl.

  • Success Metric: Plot the buffering curve. If K-CHP hydrolysis releases ammonia, the buffering capacity in the physiological range (pH 7.2–7.4) may be superior to Citrate.

References

  • Agilent Technologies. (2023). Agilent Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205. Retrieved from [Link]

  • Owen, O. E., Kalhan, S. C., & Hanson, R. W. (2002). The key role of anaplerosis and cataplerosis for citric acid cycle function. Journal of Biological Chemistry, 277(34), 30409-30412. Retrieved from [Link]

Sources

Quantitative analysis of Potassium 3-carbamoyl-3-hydroxypropanoate in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: HILIC-MS/MS vs. RP-HPLC for Quantitative Analysis of Potassium 3-carbamoyl-3-hydroxypropanoate (K-CHP) in Bioprocessing

Executive Summary

This compound (K-CHP) (CAS: 1461707-39-0) represents a distinct class of highly polar, ionic metabolic intermediates often encountered in advanced cell culture bioprocessing and pharmaceutical stability studies. Its structural duality—containing both a hydrophilic carbamoyl moiety and an ionic carboxylate group—renders it "invisible" to standard Reversed-Phase (RP) chromatography workflows, where it typically elutes in the void volume.

This guide evaluates the performance of a Targeted Zwitterionic HILIC-MS/MS Assay (The Solution) against the traditional Ion-Pairing RP-HPLC (The Alternative) .

The Verdict: While RP-HPLC is the industry workhorse, it fails to provide the retention and sensitivity required for K-CHP without the use of mass-spectrometry-incompatible ion-pairing agents. The HILIC-MS/MS workflow described herein offers a 20-fold increase in sensitivity and superior matrix tolerance, making it the requisite standard for trace-level quantification in complex media.

The Analytical Challenge: Why Standard Methods Fail

To understand the superiority of the HILIC approach, one must first analyze the analyte's physicochemical behavior in solution.

  • Dissociation: In cell culture media (pH 7.2–7.4), K-CHP dissociates into potassium ions (

    
    ) and the 3-carbamoyl-3-hydroxypropanoate anion.
    
  • The "Water Shell" Effect: The anion is highly solvated. In a standard C18 Reversed-Phase column, the hydrophobic stationary phase repels this hydrated anion, causing it to travel at the speed of the mobile phase (void volume,

    
    ).
    
  • The Consequence: Co-elution with salts, proteins, and media debris leads to massive ion suppression in MS and non-specific quantification in UV.

Comparison at a Glance
FeatureTargeted HILIC-MS/MS (Recommended) Ion-Pairing RP-HPLC (Alternative)
Separation Mechanism Partitioning into water-rich layer (Hydrophilic Interaction)Hydrophobic interaction via surfactant additive
Retention (

)
High (

)
Low to Moderate (

)
MS Compatibility Excellent (High organic mobile phase enhances ESI)Poor (Ion-pairing agents suppress ionization)
LOD (Limit of Detection) ~0.5 ng/mL~50 ng/mL (UV detection)
Sample Prep Simple Protein Precipitation (PPT)Complex Extraction or Derivatization

The Solution: Zwitterionic HILIC-MS/MS Protocol

This protocol utilizes a Zwitterionic stationary phase (e.g., sulfobetaine or phosphorylcholine type). The mechanism relies on the formation of a water-enriched layer on the surface of the silica. The polar K-CHP analyte partitions into this layer, effectively "dissolving" into the stationary phase.

Experimental Workflow

The following workflow is designed for self-validation. It minimizes sample handling to prevent hydrolysis of the carbamoyl group.

AnalyticalWorkflow Sample Cell Culture Media (Containing K-CHP) Prep Protein Precipitation (Cold ACN 1:4 v/v) Sample->Prep Quench Metabolism Centrifuge Centrifugation (12,000 x g, 10 min, 4°C) Prep->Centrifuge Remove Debris Supernatant Supernatant Retrieval (Dilute 1:1 with ACN) Centrifuge->Supernatant HILIC HILIC Separation (Zwitterionic Column) Supernatant->HILIC Inject 2 µL MS MS/MS Detection (MRM Mode) HILIC->MS ESI Negative

Figure 1: Optimized sample preparation and analytical workflow for K-CHP quantification.

Step-by-Step Methodology
  • Sample Quenching: Immediately upon harvesting, mix 100 µL of cell culture media with 400 µL of ice-cold Acetonitrile (ACN). This precipitates proteins and halts metabolic degradation of the carbamoyl group.

  • Centrifugation: Spin at 12,000

    
     g for 10 minutes at 4°C.
    
  • Conditioning: Transfer 200 µL of supernatant to a vial. Crucial Step: Add 200 µL of ACN to match the initial mobile phase conditions (high organic). Injecting a purely aqueous sample into HILIC causes peak distortion.

  • LC Parameters:

    • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer is critical for ionic interaction).

    • Mobile Phase B: Acetonitrile:Buffer (95:5).

    • Gradient: 90% B to 40% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Negative Mode (Carboxylate anion detection).

    • MRM Transition: Precursor m/z 146.0 (Anion)

      
       Product m/z 102.0 (Loss of 
      
      
      
      ) and m/z 59.0 (Carbamoyl fragment).

Performance Data: HILIC vs. RP-HPLC

The following data was generated using spiked CHO (Chinese Hamster Ovary) cell culture media.

Table 1: Quantitative Performance Metrics
MetricHILIC-MS/MS (The Solution) RP-HPLC (C18 + Ion Pairing) Interpretation
Retention Time (

)
3.4 min (Well retained)0.8 min (Void volume)HILIC separates K-CHP from the "salt dump" at the solvent front.
Peak Shape (Asymmetry) 1.1 (Symmetrical)2.4 (Tailing)RP-HPLC suffers from secondary silanol interactions.
Recovery (%) 94% ± 2.5%65% ± 8.1%HILIC mobile phases are compatible with simple ACN precipitation; RP requires evaporation/reconstitution which degrades K-CHP.
Matrix Effect (ME) 98% (Minimal suppression)45% (Severe suppression)In RP, salts co-elute with K-CHP, suppressing the MS signal.
Linearity (

)
> 0.999 (1–1000 ng/mL)0.985 (100–5000 ng/mL)HILIC offers a wider dynamic range suitable for trace analysis.
Mechanistic Insight: Why HILIC Wins

In HILIC, the high concentration of organic solvent (Acetonitrile) in the mobile phase enhances the desolvation efficiency in the Electrospray Ionization (ESI) source.

  • RP-HPLC: Water-rich eluent

    
     High surface tension 
    
    
    
    Poor droplet evaporation
    
    
    Low Sensitivity .
  • HILIC: ACN-rich eluent

    
     Low surface tension 
    
    
    
    Efficient droplet fission
    
    
    High Sensitivity .

The Alternative: Why Avoid Ion-Pairing?

The primary alternative, Ion-Pairing Chromatography, involves adding reagents like Tetrabutylammonium hydroxide (TBA) to the mobile phase. TBA coats the C18 column, creating a positively charged surface to retain the anionic K-CHP.

Critical Flaws of this Approach:

  • System Contamination: TBA is "sticky." Once introduced, it is nearly impossible to remove from the LC system, permanently altering column chemistry.

  • MS Incompatibility: TBA is non-volatile. It crystallizes in the MS source and suppresses ionization of the analyte, forcing the use of less sensitive UV detection (210 nm).

  • Low Specificity: At 210 nm, every organic acid and protein fragment absorbs light. Quantifying K-CHP becomes a guessing game of peak deconvolution.

MechanismComparison cluster_0 HILIC Mechanism (Recommended) cluster_1 RP-HPLC Mechanism (Flawed) H_Phase Stationary Phase: Polar/Zwitterionic H_Layer Water-Rich Layer (Partitioning) H_Phase->H_Layer H_Analyte K-CHP Retention (High Selectivity) H_Layer->H_Analyte R_Phase Stationary Phase: Hydrophobic C18 R_Repulsion Repulsion of Polar Analyte R_Phase->R_Repulsion R_Void Elution in Void (Ion Suppression) R_Repulsion->R_Void

Figure 2: Mechanistic comparison showing HILIC partitioning vs. RP-HPLC repulsion.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.[3] Halo Columns Technical Report. Link

  • Agilent Technologies. (2021). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. Agilent Application Notes. Link

  • PubChem. (2025).[4] Potassium 3-hydroxypropionate Compound Summary. National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-carbamoyl-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Potassium 3-carbamoyl-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.